Brevilin A
Description
inhibits janus kinase; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(1S,3aR,5R,5aR,8aR,9S,9aR)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] (Z)-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O5/c1-6-10(2)18(22)25-17-16-12(4)19(23)24-14(16)9-11(3)13-7-8-15(21)20(13,17)5/h6-8,11-14,16-17H,9H2,1-5H3/b10-6-/t11-,12+,13+,14-,16-,17+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUPPZVXLWANEJJ-UXPPPGSFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C2C(C(=O)OC2CC(C3C1(C(=O)C=C3)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@H]1[C@@H]2[C@@H](C(=O)O[C@@H]2C[C@H]([C@H]3[C@]1(C(=O)C=C3)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801318484 | |
| Record name | Brevilin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801318484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16503-32-5 | |
| Record name | Brevilin A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16503-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Brevelin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016503325 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Brevilin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801318484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BREVELIN A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EKT624Z4TZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Brevilin A: A Technical Guide to its Natural Source, Isolation, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brevilin A, a sesquiterpene lactone, has garnered significant attention within the scientific community for its potent biological activities, particularly its role as an inhibitor of the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathway. This pathway is a critical regulator of cellular processes such as proliferation, differentiation, and apoptosis, and its dysregulation is implicated in various diseases, including cancer and inflammatory disorders. This technical guide provides an in-depth overview of the natural source of this compound, detailed methodologies for its isolation and purification, and a summary of its mechanism of action with a focus on the JAK-STAT pathway.
Natural Source of this compound
The primary and most abundant natural source of this compound is the medicinal herb Centipeda minima (L.) A. Braun & Asch.[1][2]. This plant, belonging to the Asteraceae family, is widely distributed in East and Southeast Asia and has a long history of use in traditional medicine for treating various ailments, including asthma, malaria, and headaches.[1] this compound is one of the main sesquiterpene lactones found in this plant.[3]
Isolation and Purification of this compound
The isolation of this compound from Centipeda minima involves a multi-step process of extraction and chromatographic purification. The following protocol is a synthesized methodology based on available literature.
Experimental Protocol: Extraction and Preliminary Purification
-
Plant Material Preparation: Whole plants of Centipeda minima, including flowers, stems, leaves, and roots, are collected, dried, and pulverized into a fine powder.[4]
-
Solvent Extraction: The powdered plant material is subjected to extraction with 60-95% ethanol.[5][6] This is typically performed at room temperature with continuous stirring for a specified period or through sequential maceration or Soxhlet extraction to ensure exhaustive extraction of the bioactive compounds.
-
Solvent Partitioning: The resulting ethanolic extract is concentrated under reduced pressure to yield a crude residue. This crude extract is then suspended in water and partitioned sequentially with solvents of increasing polarity, such as ethyl acetate (EtOAc), to separate compounds based on their polarity.[5] this compound, being a moderately polar compound, will preferentially partition into the ethyl acetate fraction.
-
Concentration: The ethyl acetate fraction is collected and concentrated in vacuo to yield a dried extract enriched with this compound and other sesquiterpene lactones.
Experimental Protocol: Chromatographic Purification
-
Silica Gel Column Chromatography: The enriched ethyl acetate extract is subjected to column chromatography on a silica gel stationary phase.[5]
-
Column Packing: A glass column is packed with silica gel (100-200 mesh) slurried in a non-polar solvent (e.g., hexane).
-
Sample Loading: The dried extract is adsorbed onto a small amount of silica gel and carefully loaded onto the top of the prepared column.
-
Elution: The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate. Fractions are collected sequentially.
-
Fraction Analysis: The collected fractions are monitored by thin-layer chromatography (TLC) to identify those containing this compound. Fractions with similar TLC profiles are pooled.
-
-
Preparative High-Performance Liquid Chromatography (HPLC): The pooled fractions containing this compound are further purified using preparative HPLC.[5]
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of methanol and water or acetonitrile and water is typically employed as the mobile phase.
-
Detection: A UV detector is used to monitor the elution of compounds.
-
Fraction Collection: The peak corresponding to this compound is collected.
-
Purity Assessment: The purity of the isolated this compound is confirmed by analytical HPLC and its structure is elucidated using spectroscopic methods such as NMR and mass spectrometry.
-
Quantitative Data
The yield of this compound from Centipeda minima can vary depending on the plant source, geographical location, and the extraction and purification methods employed.
| Parameter | Value | Reference |
| This compound content in dried C. minima | 0.29% | [4] |
| This compound concentration in CMX* extract | 62.93 ± 17.00 mg/mL | [3] |
*CMX is a specific emulsion extract of Centipeda minima.
Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway
This compound exerts its biological effects primarily through the inhibition of the JAK-STAT signaling pathway.[3] This pathway is initiated by the binding of cytokines or growth factors to their specific receptors on the cell surface, leading to the activation of associated Janus kinases (JAKs). Activated JAKs then phosphorylate specific tyrosine residues on the receptor, creating docking sites for STAT proteins. Upon binding, STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors, regulating the expression of genes involved in cell survival, proliferation, and inflammation.
This compound has been shown to directly inhibit the kinase activity of multiple JAK family members, including JAK1, JAK2, and JAK3. By doing so, it prevents the phosphorylation and subsequent activation of STAT1 and STAT3.[3] The inhibition of STAT3 phosphorylation is a key mechanism underlying the anti-cancer and anti-inflammatory effects of this compound.
Visualizations
Experimental Workflow for this compound Isolation
Caption: A streamlined workflow for the isolation of this compound.
This compound's Inhibition of the JAK-STAT Signaling Pathway
Caption: this compound inhibits the JAK-STAT signaling pathway.
References
- 1. This compound Isolated from Centipeda minima Induces Apoptosis in Human Gastric Cancer Cells via an Extrinsic Apoptotic Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound exerts anti-colorectal cancer effects and potently inhibits STAT3 signaling invitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. nacalai.com [nacalai.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Brevilin A: Chemical Structure and Properties
This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, a sesquiterpene lactone with significant therapeutic potential. Detailed experimental protocols and descriptions of its mechanism of action are included to support further research and development.
Chemical Structure and Identification
This compound is a natural product isolated from Centipeda minima.[1] Its chemical structure has been elucidated and is characterized by a complex polycyclic system.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source(s) |
| IUPAC Name | [(1S,3aR,5R,5aR,8aR,9S,9aR)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] (Z)-2-methylbut-2-enoate | [2] |
| CAS Number | 16503-32-5 | [3] |
| Molecular Formula | C₂₀H₂₆O₅ | [2] |
| SMILES | C/C=C(/C)\C(=O)O[C@H]1[C@@H]2--INVALID-LINK--C=C3)C)C">C@@HC | [2] |
| InChIKey | KUPPZVXLWANEJJ-UXPPPGSFSA-N | [2] |
Physicochemical Properties
The physicochemical properties of this compound are essential for its handling, formulation, and pharmacokinetic profiling.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | 346.42 g/mol | [2] |
| Appearance | Solid powder | [4] |
| Solubility | Soluble in DMSO | [5] |
Spectroscopic Data
The structural characterization of this compound is supported by various spectroscopic techniques.
Table 3: Spectroscopic Data for this compound
| Technique | Data | Source(s) |
| ¹H-NMR (CDCl₃, ppm) | 0.93, 1.00, 1.03, 1.07, 1.08, 1.70, 3.36, 3.81, 4.59, 4.69 | [6] |
| ¹³C-NMR (CDCl₃, ppm) | 14.7, 15.8, 16.0, 19.1, 19.7, 21.1, 21.4, 25.2, 26.6, 27.0, 29.3, 29.6, 33.5, 34.0, 34.2, 36.9, 37.4, 39.6, 40.9, 42.8, 47.4, 47.8, 48.7, 49.7, 54.9, 60.5, 109.8, 150.4, 180.5, 218.3 | [6] |
| Mass Spectrometry (LC-MS) | Precursor [M+Na]⁺ at m/z 369.167 | [2] |
Biological Activity and Mechanism of Action
This compound has demonstrated potent anti-cancer and anti-inflammatory activities, primarily through the inhibition of the Janus kinase (JAK) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][7]
Table 4: In Vitro Biological Activity of this compound
| Target/Assay | Cell Line | IC₅₀ | Source(s) |
| STAT3 Signaling | A549R | 10.6 µM | [1] |
| JAK1 (JH1 domain) | - | 11.2 µM | [8] |
| JAK2 (JH1 domain) | - | 8.4 µM | [8] |
| JAK3 (JH1 domain) | - | 10.2 µM | [8] |
| TYK2 (JH1 domain) | - | 11.9 µM | [8] |
| Antigiardial activity | Giardia intestinalis | 16.1 µM | [5] |
| Antiamoebic activity | Entamoeba histolytica | 4.5 - 9 µM | [5] |
| Antiplasmodial activity | Plasmodium falciparum | 9.42 µM | [5] |
This compound exerts its effects by directly inhibiting the kinase activity of JAKs, which in turn prevents the phosphorylation and subsequent activation of STAT3.[1][9] This blockade of the JAK/STAT3 pathway leads to the downregulation of various downstream target genes involved in cell proliferation, survival, and inflammation.
Experimental Protocols
A method for efficient extraction of this compound involves phase separation in an emulsion.[4][10]
-
Plant Material : Whole plants of Centipeda minima are used.[4]
-
Extraction : An emulsion-based extraction method is employed to enhance the separation and yield of this compound.[10][11] This method has been reported to yield a higher concentration of this compound compared to conventional liquid extraction.[10]
-
Purification : Further purification can be achieved using chromatographic techniques such as high-performance liquid chromatography (HPLC).[11]
The total synthesis of this compound is a complex multi-step process. Studies have also focused on the synthesis of novel derivatives of this compound to enhance its anticancer activity.[12][13][14] The general approach involves the modification of the core sesquiterpene lactone structure.[12]
This protocol is used to assess the cytotoxic effects of this compound on cancer cells.[15][16][17]
-
Cell Seeding : Plate cells (e.g., A549R, HepG2) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 12-24 hours.[1][18]
-
Treatment : Treat the cells with various concentrations of this compound (e.g., 1 µM to 20 µM) and a vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours).[15][18]
-
MTT Addition : Add MTT solution to each well and incubate for 4 hours at 37°C.[17]
-
Solubilization : Add solubilization solution to dissolve the formazan crystals.[17]
-
Absorbance Reading : Measure the absorbance at a wavelength of 570 nm using a microplate reader.
This assay directly measures the inhibitory effect of this compound on JAK kinase activity.[19][20]
-
Enzyme and Substrate Preparation : Use purified recombinant JAK kinase domains (e.g., JAK1, JAK2, JAK3, TYK2) and a suitable substrate (e.g., a peptide substrate like IRS1).[19][21]
-
Reaction Mixture : Prepare a reaction mixture containing the JAK enzyme, substrate, ATP, and varying concentrations of this compound in a kinase buffer.[19]
-
Incubation : Incubate the reaction mixture to allow for the kinase reaction to proceed.[21]
-
Detection : Measure the kinase activity by quantifying the amount of phosphorylated substrate or ADP produced. This can be done using methods like Western blotting with phospho-specific antibodies or ADP-Glo™ Kinase Assay.[19]
This protocol assesses the effect of this compound on STAT3 phosphorylation in cells.[19][22]
-
Cell Treatment : Treat cells with this compound at desired concentrations for a specific time.[19]
-
Cell Lysis : Lyse the cells to extract total protein.
-
Protein Quantification : Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer : Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting : Probe the membrane with primary antibodies against phosphorylated STAT3 (p-STAT3) and total STAT3, followed by incubation with appropriate secondary antibodies.[22]
-
Detection : Visualize the protein bands using a chemiluminescence detection system. The ratio of p-STAT3 to total STAT3 indicates the level of STAT3 activation.[22]
References
- 1. This compound, a Novel Natural Product, Inhibits Janus Kinase Activity and Blocks STAT3 Signaling in Cancer Cells | PLOS One [journals.plos.org]
- 2. This compound | C20H26O5 | CID 12302076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 16503-32-5 [chemicalbook.com]
- 4. This compound Isolated from Centipeda minima Induces Apoptosis in Human Gastric Cancer Cells via an Extrinsic Apoptotic Signaling Pathway [mdpi.com]
- 5. This compound | JAK | Apoptosis | STAT | Autophagy | TargetMol [targetmol.com]
- 6. epic.awi.de [epic.awi.de]
- 7. This compound, a novel natural product, inhibits janus kinase activity and blocks STAT3 signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Hair Growth Stimulation Effect of Centipeda minima Extract: Identification of Active Compounds and Anagen-Activating Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 13. Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 18. researchgate.net [researchgate.net]
- 19. This compound, a Novel Natural Product, Inhibits Janus Kinase Activity and Blocks STAT3 Signaling in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 21. bellbrooklabs.com [bellbrooklabs.com]
- 22. This compound Inhibits STAT3 Signaling and Induces ROS-Dependent Apoptosis, Mitochondrial Stress and Endoplasmic Reticulum Stress in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Brevilin A: A Potent Inhibitor of the JAK/STAT Signaling Pathway - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway is a critical mediator of cellular responses to a variety of cytokines and growth factors. Its aberrant activation is a hallmark of numerous cancers and inflammatory diseases, making it a prime target for therapeutic intervention. Brevilin A, a naturally occurring sesquiterpene lactone, has emerged as a potent inhibitor of this pathway. This technical guide provides an in-depth overview of the mechanism by which this compound inhibits JAK/STAT signaling, supported by quantitative data and detailed experimental protocols. Furthermore, this document presents visual representations of the signaling pathway, the inhibitor's mechanism of action, and relevant experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction: The JAK/STAT Signaling Pathway and this compound
The JAK/STAT signaling cascade is a principal pathway for transmitting information from extracellular polypeptide signals to the nucleus, thereby regulating gene expression.[1][2] This pathway is integral to a multitude of biological processes, including cell proliferation, differentiation, apoptosis, and immune regulation.[1][2] Dysregulation of the JAK/STAT pathway, often characterized by constitutive activation, is strongly implicated in the pathogenesis of various malignancies, such as lung, breast, and prostate cancers, as well as autoimmune and inflammatory disorders.[3][4][5]
This compound is a sesquiterpene lactone isolated from Centipeda minima.[6] It has demonstrated significant anti-cancer and anti-inflammatory properties.[7][8][9] A growing body of evidence indicates that the therapeutic effects of this compound are, at least in part, attributable to its ability to potently inhibit the JAK/STAT signaling pathway.[6][7]
Mechanism of JAK/STAT Pathway Inhibition by this compound
This compound exerts its inhibitory effect on the JAK/STAT pathway primarily by targeting the Janus kinases (JAKs).[3][4][5] The canonical JAK/STAT pathway is initiated when a cytokine binds to its receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and regulation of target gene transcription.
Research has shown that this compound directly inhibits the kinase activity of JAKs by blocking the tyrosine kinase domain JH1.[3][4][5] This action prevents the subsequent phosphorylation and activation of STAT proteins, most notably STAT3, a key oncoprotein frequently overactivated in cancer.[3][4][5] By inhibiting JAK activity, this compound effectively abrogates the entire downstream signaling cascade, leading to the downregulation of STAT3 target genes involved in cell survival, proliferation, and angiogenesis.[10]
Furthermore, studies have indicated that this compound can inhibit both constitutive and cytokine-induced STAT3 activation.[10][11] This broad inhibitory action underscores its potential as a therapeutic agent in diseases characterized by hyperactive JAK/STAT signaling. Some evidence also suggests that this compound may directly bind to STAT3, further contributing to the suppression of its activity.[11]
Quantitative Data: Inhibitory Potency of this compound
The inhibitory activity of this compound against the JAK/STAT pathway has been quantified in various studies. The half-maximal inhibitory concentration (IC50) values provide a measure of its potency.
| Target/Assay | Cell Line | IC50 Value (µM) | Reference |
| STAT3 Signaling (Luciferase Assay) | A549R | 10.6 | [3][12] |
| STAT3 Signaling (Luciferase Assay) | A549R | ~10.6 | [13] |
| Cell Viability (STAT3-dependent) | DU145 | Growth Inhibition | [3][5] |
| Cell Viability (STAT3-dependent) | MDA-MB-468 | Growth Inhibition | [3][5] |
| Cell Proliferation | CNE-2 | 7.93 (24h), 2.60 (48h), 22.26 (72h) | [12] |
| Cell Proliferation | MDA-MB-231 | 13.31 (24h), 5.723 (48h), 3.764 (72h) | [14] |
| Cell Proliferation | MDA-MB-468 | 14.46 (24h), 4.089 (48h), 3.034 (72h) | [14] |
Visualizing the Molecular Interactions and Workflows
The Canonical JAK/STAT Signaling Pathway
Caption: Overview of the canonical JAK/STAT signaling cascade.
This compound's Mechanism of Inhibition
Caption: this compound directly inhibits the JAK kinase domain.
Experimental Workflow for Screening JAK/STAT Inhibitors
Caption: A typical workflow for identifying and characterizing JAK/STAT inhibitors.
Detailed Experimental Protocols
The following protocols are generalized methodologies for key experiments used to investigate the inhibitory effects of this compound on the JAK/STAT pathway. Researchers should optimize these protocols for their specific experimental conditions.
Western Blotting for Phosphorylated STAT3 (p-STAT3) and JAK2 (p-JAK2)
This protocol is for detecting the phosphorylation status of STAT3 and JAK2 in cells treated with this compound.
-
Cell Culture and Treatment:
-
Plate cells (e.g., A549, DU145, MDA-MB-468) in 6-well plates and grow to 70-80% confluency.[10]
-
Treat cells with various concentrations of this compound (e.g., 5, 10, 15 µM) or vehicle (DMSO) for a specified time (e.g., 2, 4, 24 hours).[10]
-
For cytokine-induced phosphorylation, starve cells in serum-free media for 12-24 hours and then pre-treat with this compound before stimulating with a cytokine like IL-6 or IFN-γ.[5]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate proteins on an 8-10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-STAT3 (Tyr705), STAT3, p-JAK2 (Tyr1007/1008), and JAK2 overnight at 4°C. A loading control like β-actin or GAPDH should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
STAT3 Luciferase Reporter Assay
This assay quantifies the transcriptional activity of STAT3.
-
Cell Line:
-
Assay Procedure:
-
Luminescence Measurement:
-
Lyse the cells and add a luciferase assay substrate.
-
Measure the luminescence using a microplate luminometer.
-
Normalize the luciferase activity to cell viability (e.g., using a parallel MTT assay) or a co-transfected control reporter (e.g., Renilla luciferase).
-
In Vitro JAK Kinase Assay
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified JAK proteins.
-
Reagents:
-
Recombinant active JAK enzyme (e.g., JAK1, JAK2, JAK3, Tyk2).
-
A suitable substrate (e.g., a synthetic peptide or STAT3 protein).
-
ATP.
-
Kinase assay buffer.
-
This compound at various concentrations.
-
-
Assay Protocol:
-
Detection of Kinase Activity:
-
Quantify the amount of phosphorylated substrate. This can be done using various methods, such as:
-
ADP-Glo™ Kinase Assay: Measures the amount of ADP produced, which is proportional to kinase activity.
-
LanthaScreen™ Eu Kinase Binding Assay: A fluorescence resonance energy transfer (FRET)-based assay that measures the displacement of a fluorescent tracer from the kinase by the inhibitor.[6]
-
Phospho-specific antibodies: In an ELISA or Western blot format to detect the phosphorylated substrate.
-
-
Conclusion
This compound is a promising natural product that effectively inhibits the JAK/STAT signaling pathway. Its mechanism of action, centered on the direct inhibition of JAK kinase activity, provides a strong rationale for its development as a therapeutic agent for a range of cancers and inflammatory conditions. The quantitative data and experimental protocols outlined in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound and other novel JAK/STAT inhibitors.
References
- 1. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. 2.10. Electrophoretic Mobility Shift Assay (EMSA) for NF-κB and STAT3 [bio-protocol.org]
- 4. resources.amsbio.com [resources.amsbio.com]
- 5. med.upenn.edu [med.upenn.edu]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. bosterbio.com [bosterbio.com]
- 8. Development of a STAT3 Reporter Prostate Cancer Cell Line for High Throughput Screening of STAT3 Activators and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. licorbio.com [licorbio.com]
- 10. This compound, a Novel Natural Product, Inhibits Janus Kinase Activity and Blocks STAT3 Signaling in Cancer Cells | PLOS One [journals.plos.org]
- 11. abeomics.com [abeomics.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. This compound exerts anti-colorectal cancer effects and potently inhibits STAT3 signaling invitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fenicsbio.com [fenicsbio.com]
Brevilin A: A Multi-Faceted Inhibitor of the STAT3 Signaling Pathway
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor that plays a pivotal role in numerous cellular processes, including proliferation, survival, differentiation, and angiogenesis.[1] In normal cells, STAT3 activation is a transient and tightly regulated process. However, in a wide array of human cancers, STAT3 is constitutively activated, driving tumor progression, metastasis, and drug resistance.[1][2] This has validated STAT3 as a high-priority molecular target for anticancer drug discovery.[3] Brevilin A, a sesquiterpene lactone isolated from the medicinal herb Centipeda minima, has emerged as a potent natural product inhibitor of the STAT3 signaling pathway, demonstrating significant anti-tumor activity in various cancer models.[4][5][6] This technical guide provides a comprehensive overview of this compound's mechanism of action, quantitative data from key studies, and detailed experimental protocols for its evaluation.
Mechanism of Action: A Dual-Pronged Approach
Research indicates that this compound suppresses STAT3 signaling through a multi-targeted mechanism, primarily by inhibiting upstream Janus kinases (JAKs) and potentially through direct interaction with the STAT3 protein.
Indirect Inhibition via Pan-JAK Activity Blockade
The canonical activation of STAT3 is mediated by upstream kinases, most notably the JAK family (JAK1, JAK2, JAK3, Tyk2). Cytokine or growth factor binding to their receptors triggers the activation of receptor-associated JAKs, which then phosphorylate STAT3 at the critical tyrosine 705 residue (Tyr705).
Pioneering work by Chen et al. identified this compound from a high-throughput screen as a potent inhibitor of STAT3 signaling.[7] Their investigations revealed that this compound directly targets and attenuates the kinase activity of all four JAK family members by blocking their tyrosine kinase domain (JH1).[4][8] This inhibition prevents the phosphorylation of STAT3 and other JAK substrates.[4] The same study demonstrated that this compound also blocks cytokine-induced STAT1 phosphorylation, which is consistent with a pan-JAK inhibition mechanism.[1][7] Notably, this compound did not inhibit Src kinase, another major activator of STAT3, suggesting a degree of selectivity for the JAK family in that context.[8]
Direct Binding to STAT3 Protein
In addition to its effects on upstream kinases, compelling evidence suggests that this compound can also interact directly with the STAT3 protein. A study by Khan et al. utilized molecular docking and Surface Plasmon Resonance (SPR) analysis to demonstrate that this compound binds directly to STAT3.[2][9] This direct interaction could sterically hinder the phosphorylation of Tyr705 or disrupt the subsequent dimerization and nuclear translocation required for its function as a transcription factor. This dual mechanism—inhibiting the "activator" (JAK) and the "effector" (STAT3)—may explain the compound's potent suppression of the pathway.
Downstream Cellular Consequences
By effectively shutting down STAT3 phosphorylation and activation, this compound triggers a cascade of downstream anti-tumor effects:
-
Downregulation of Target Genes: It significantly reduces the expression of STAT3 target genes that promote cell survival (Bcl-xL), proliferation (c-Myc, Cyclin D1), invasion (MMP-2), and angiogenesis (VEGF).[7][10]
-
Induction of Apoptosis: Inhibition of the pro-survival STAT3 pathway leads to programmed cell death, as evidenced by increased PARP cleavage and positive Annexin V staining.[2][7]
-
Cell Cycle Arrest: this compound has been shown to induce cell cycle arrest at the G2/M phase in cancer cells.[11][12]
-
Generation of Reactive Oxygen Species (ROS): Several studies have linked this compound's activity to the induction of ROS, which contributes to mitochondrial stress and apoptosis.[2][11]
Quantitative Data Summary
The following tables summarize the key quantitative data from various preclinical studies, providing a comparative look at this compound's potency and efficacy.
Table 1: Inhibitory Activity and Cytotoxicity of this compound
| Parameter | Cell Line / System | Value | Reference |
| STAT3 Signaling IC₅₀ | A549R (Luciferase Assay) | 10.6 µM | [7][13] |
| JAK1-JH1 IC₅₀ | Over-expressed HEK293T | ~12 µM | [7][14] |
| JAK2-JH1 IC₅₀ | Over-expressed HEK293T | ~11 µM | [7][14] |
| JAK3-JH1 IC₅₀ | Over-expressed HEK293T | ~14 µM | [7][14] |
| Tyk2-JH1 IC₅₀ | Over-expressed HEK293T | ~13 µM | [7][14] |
| Cell Viability GI₅₀ (24h) | A549R | >20 µM | [1][7] |
| Cell Viability IC₅₀ | MCF-7 (Breast Cancer) | ~17 µM | [11][15] |
| Cell Viability IC₅₀ | MDA-MB-231 (Breast Cancer) | ~23 µM | [11][15] |
| Cell Viability IC₅₀ (24h) | CNE-2 (Nasopharyngeal) | 7.93 µM | [13] |
Table 2: Binding Affinity of this compound
| Parameter | Target Protein | Method | Value (K_D) | Reference |
| Dissociation Constant | STAT3 | Surface Plasmon Resonance (SPR) | 0.0124 µM (12.4 nM) | [8] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Dosage & Administration | Key Outcomes | Reference |
| Male BALB/c Nude Mice | Nasopharyngeal (CNE-2 Xenograft) | 10 and 20 mg/kg, oral gavage, daily for 16 days | 20 mg/kg dose reduced tumor volume by 36.3% and weight by 46.0%. Inhibited p-AKT and p-STAT3 in tumors. | [13] |
| Nude Mice | Triple-Negative Breast Cancer (Xenograft) | 25 and 50 mg/kg, oral administration | Significant inhibition of tumor growth and proliferation. | [12] |
Key Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are summarized protocols for key assays used to characterize this compound.
Western Blot Analysis for STAT3 Phosphorylation
-
Cell Culture & Treatment: Plate cancer cells (e.g., DU145, A549, HCT-116) and grow to 70-80% confluency. Treat with various concentrations of this compound (e.g., 5, 10, 15 µM) or DMSO as a vehicle control for specified times (e.g., 2, 4, 24 hours).[7][10]
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[8]
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis & Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Key primary antibodies include: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-phospho-JAK2, anti-JAK2, anti-phospho-Src, anti-Src, and anti-β-actin (as a loading control).
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect signal using an enhanced chemiluminescence (ECL) substrate.
STAT3 Reporter Gene (Luciferase) Assay
-
Cell Line: Use a cell line stably transfected with a STAT3-dependent luciferase reporter construct (e.g., A549R).[7]
-
Plating & Treatment: Plate 1x10⁴ cells per well in a 96-well plate. After 12 hours, replace the media with fresh media containing serial dilutions of this compound (e.g., 1 µM to 20 µM) or DMSO control.[1][7]
-
Incubation: Incubate the cells for 24 hours.
-
Lysis & Measurement: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol (e.g., Promega Luciferase Assay System).
-
Data Analysis: Normalize luciferase activity to cell viability (measured in a parallel plate via MTT assay) and calculate the IC₅₀ value for STAT3 signal inhibition.
In Vitro Kinase Assay
-
Protein Expression: Express and purify recombinant JAK kinase domains (e.g., Tyk2-JH1) and recombinant human STAT3 protein (hSTAT3).[1][7]
-
Reaction Setup: In a reaction buffer, incubate the purified kinase domain with hSTAT3 as a substrate in the presence of ATP. Add varying concentrations of this compound or DMSO control.
-
Incubation: Allow the kinase reaction to proceed at 30°C for a specified time (e.g., 30 minutes).
-
Termination & Analysis: Stop the reaction by adding SDS loading buffer. Analyze the phosphorylation of hSTAT3 via Western blot using an anti-phospho-STAT3 (Tyr705) antibody.[1]
Cell Viability (MTT) Assay
-
Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Treatment: After allowing cells to attach, treat with a range of this compound concentrations for 24, 48, or 72 hours.[10]
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage relative to the DMSO-treated control cells.
Mandatory Visualizations
Diagram 1: Canonical JAK-STAT3 Signaling Pathway
Caption: Overview of the canonical JAK-STAT3 signaling cascade.
Diagram 2: this compound's Inhibitory Mechanisms
Caption: this compound inhibits STAT3 signaling via JAK blockade and direct binding.
Diagram 3: Workflow for this compound Identification
Caption: High-throughput screening workflow that identified this compound.
Conclusion
This compound is a potent, orally active inhibitor of the JAK-STAT3 signaling pathway.[13] Its multifaceted mechanism of action, involving the direct inhibition of upstream JAK kinases and potential binding to STAT3 itself, makes it a highly effective agent for suppressing this critical oncogenic pathway.[2][8] Preclinical data robustly support its ability to induce apoptosis, inhibit proliferation, and reduce tumor growth in various cancer models.[12][13] The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers seeking to further investigate this compound and for drug development professionals considering its therapeutic potential. Future studies should focus on comprehensive in vivo efficacy and toxicity profiling, as well as clarifying the precise molecular interactions underlying its direct binding to STAT3, to pave the way for potential clinical trials.
References
- 1. This compound, a Novel Natural Product, Inhibits Janus Kinase Activity and Blocks STAT3 Signaling in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces ROS-dependent apoptosis and suppresses STAT3 activation by direct binding in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces ROS-dependent apoptosis and suppresses STAT3 activation by direct binding in human lung cancer cells [jcancer.org]
- 4. This compound, a novel natural product, inhibits janus kinase activity and blocks STAT3 signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medkoo.com [medkoo.com]
- 7. This compound, a Novel Natural Product, Inhibits Janus Kinase Activity and Blocks STAT3 Signaling in Cancer Cells | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound induces ROS-dependent apoptosis and suppresses STAT3 activation by direct binding in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound exerts anti-colorectal cancer effects and potently inhibits STAT3 signaling invitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Inhibits STAT3 Signaling and Induces ROS-Dependent Apoptosis, Mitochondrial Stress and Endoplasmic Reticulum Stress in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, a Natural Sesquiterpene Lactone Inhibited the Growth of Triple-Negative Breast Cancer Cells via Akt/mTOR and STAT3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. dovepress.com [dovepress.com]
Brevilin A: A Technical Guide on its Anticancer Properties and Mechanisms of Action
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Brevilin A, a sesquiterpene lactone isolated from Centipeda minima, has emerged as a promising natural product with significant anticancer potential.[1][2][3] This document provides a comprehensive technical overview of its mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of its effects on key oncogenic signaling pathways. This compound exhibits multifaceted anticancer effects, including the induction of apoptosis and autophagy, cell cycle arrest, and the inhibition of cancer cell migration and angiogenesis, primarily through the modulation of critical signaling cascades such as STAT3, PI3K/AKT/mTOR, and NF-κB.[2][4][5][6] This guide consolidates current research to serve as a foundational resource for further investigation and development of this compound as a potential therapeutic agent.
Quantitative Data Summary
The anticancer efficacy of this compound has been quantified across a range of cancer cell lines and in vivo models. The following tables summarize the key findings regarding its cytotoxicity and tumor growth inhibition.
Table 1: In Vitro Cytotoxicity of this compound (IC₅₀ Values)
| Cancer Type | Cell Line | IC₅₀ (µM) | Treatment Duration (h) | Reference |
| Lung Cancer | A549 | ~10.6 (STAT3 Signaling) | 24 | [7] |
| Triple-Negative Breast Cancer | MDA-MB-231 | 13.31 | 24 | [2] |
| 5.72 | 48 | [2] | ||
| 3.76 | 72 | [2] | ||
| MDA-MB-468 | 14.46 | 24 | [2] | |
| 4.09 | 48 | [2] | ||
| 3.03 | 72 | [2] | ||
| Colorectal Cancer | HCT-116 | > 10 | 48 | [8] |
| Cervical Cancer | HeLa | 9.2 | 48 | [8] |
| Hepatocellular Carcinoma | HepG2 | > 10 | 48 | [8] |
Table 2: In Vivo Antitumor Activity of this compound
| Cancer Type | Animal Model | Dosage & Administration | Outcome | Reference |
| Triple-Negative Breast Cancer | Orthotopic Tumor Xenograft Mice | 25 or 50 mg/kg (Oral) | Significant inhibition of tumor growth and proliferation. | [2] |
| Colon Adenocarcinoma | CT26 Tumor Xenograft (BALB/c Mice) | Not Specified | Significantly inhibited tumor growth; promoted LC3-II and cleaved-caspase-3 expression. | [9] |
| Nasopharyngeal Carcinoma | Tumor Xenograft Model | Not Specified | Reduced tumor growth at a magnitude similar to cisplatin, without associated weight loss. | [10] |
Table 3: Inhibition of Janus Kinase (JAK) Activity
| Kinase | IC₅₀ (µM) | Reference |
| JAK1-JH1 | ~17.5 | [7] |
| JAK2-JH1 | ~12.5 | [7] |
| JAK3-JH1 | ~15.0 | [7] |
| Tyk2-JH1 | ~12.5 | [7] |
Core Mechanisms of Action & Signaling Pathways
This compound exerts its anticancer effects by modulating multiple critical signaling pathways involved in cell survival, proliferation, and apoptosis.
Inhibition of the JAK/STAT3 Signaling Pathway
A primary mechanism of this compound is the potent inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which is constitutively activated in many cancers and drives tumor progression.[1][5] this compound disrupts this pathway at multiple levels. It directly binds to STAT3, preventing its activation, and also attenuates the activity of upstream Janus kinases (JAKs) by targeting their tyrosine kinase domain (JH1).[1][4][7] This dual inhibition blocks the phosphorylation of STAT3 at Tyr705, preventing its dimerization, nuclear translocation, and the subsequent transcription of target oncogenes like c-Myc, CyclinD1, MMP-2, VEGF, and Bcl-xL.[5][7]
Caption: this compound inhibits the JAK/STAT3 pathway.
Modulation of the PI3K/AKT/mTOR Pathway
This compound induces apoptosis and autophagy in cancer cells by inactivating the PI3K/AKT/mTOR signaling pathway.[4][9] It has been shown to decrease the phosphorylation levels of PI3K, AKT, and mTOR.[9][10] The inhibition of this critical survival pathway contributes significantly to this compound's pro-apoptotic and anti-proliferative effects, particularly in colon and nasopharyngeal carcinoma cells.[9][11]
Caption: this compound inhibits the PI3K/AKT/mTOR survival pathway.
Induction of Apoptosis via the Mitochondrial Pathway
This compound is a potent inducer of apoptosis.[1] Its pro-apoptotic activity is linked to the generation of reactive oxygen species (ROS), which triggers oxidative stress.[1][9] This leads to a decrease in the intracellular glutathione (GSH) levels and a reduction in the mitochondrial membrane potential (MMP).[1][9] this compound alters the expression of Bcl-2 family proteins, increasing the Bax/Bcl-2 ratio, which promotes the release of cytochrome c from the mitochondria.[1][12] This cascade activates caspase-9 and the executioner caspase-3, culminating in the cleavage of PARP and apoptotic cell death.[1][9]
Caption: this compound induces apoptosis via the mitochondrial pathway.
Induction of Cell Cycle Arrest
This compound has been shown to induce cell cycle arrest, primarily at the G2/M phase, in various cancer cell lines, including triple-negative breast cancer and nasopharyngeal carcinoma.[2][10][13] This effect is mediated by the downregulation of key cell cycle regulatory proteins. Studies have reported decreased expression of cyclin D1, cyclin D3, CDK6, and cdc2 following treatment with this compound.[2][10]
Inhibition of the NF-κB Pathway
In addition to the pathways above, this compound demonstrates anti-inflammatory properties by inhibiting the NF-κB signaling pathway.[6][14] It has been shown to target and inhibit IKKα/β, the kinases responsible for phosphorylating the NF-κB inhibitor, IκBα.[6] By preventing IκBα phosphorylation and subsequent degradation, this compound blocks the nuclear translocation of the NF-κB p65 subunit, thereby suppressing the transcription of pro-inflammatory and pro-survival genes.[6][15]
Experimental Protocols and Methodologies
This section details the standard protocols used to evaluate the anticancer properties of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cells (e.g., A549, HCT-116, MDA-MB-231) are seeded into 96-well plates at a density of 4,000-10,000 cells per well and allowed to adhere overnight.[5][16]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0-100 µM) or a vehicle control (DMSO).[1][5]
-
Incubation: Cells are incubated for specified periods, typically 12, 24, 48, or 72 hours.[1][2][5]
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.[5]
-
Formazan Solubilization: The medium is removed, and 150-200 µL of DMSO is added to each well to dissolve the formazan crystals.[5]
-
Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.[5]
Caption: Experimental workflow for the MTT cell viability assay.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with this compound at desired concentrations for a specified time (e.g., 24 hours).
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X Binding Buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Analysis: The stained cells are analyzed by flow cytometry within one hour. Annexin V-positive/PI-negative cells are scored as early apoptotic, while double-positive cells are late apoptotic.
Cell Cycle Analysis
This method quantifies the proportion of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated with this compound, harvested, and washed with PBS.
-
Fixation: Cells are fixed in ice-cold 70% ethanol and stored at -20°C overnight.
-
Staining: The fixed cells are washed and resuspended in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Cells are incubated for 30 minutes in the dark.
-
Analysis: The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in G0/G1, S, and G2/M phases is determined.[13]
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins.
-
Protein Extraction: Following treatment with this compound, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis: Equal amounts of protein (20-40 µg) are separated by SDS-PAGE.
-
Transfer: Proteins are transferred from the gel to a PVDF membrane.
-
Blocking & Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA for 1 hour, followed by incubation with primary antibodies (e.g., anti-p-STAT3, anti-cleaved PARP, anti-Actin) overnight at 4°C.
-
Secondary Antibody & Detection: The membrane is washed and incubated with an HRP-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
This compound is a potent, naturally derived anticancer agent that operates through the coordinated disruption of multiple oncogenic signaling pathways. Its ability to dually inhibit the JAK/STAT3 axis, suppress the PI3K/AKT survival pathway, and induce ROS-mediated apoptosis underscores its potential as a multi-targeted therapeutic.[1][9] The quantitative data demonstrate its efficacy across a variety of malignancies, including difficult-to-treat cancers like TNBC.[2] In vivo studies further support its promise, showing significant tumor reduction with a favorable toxicity profile compared to conventional chemotherapeutics like cisplatin.[9][10]
Future research should focus on comprehensive preclinical evaluation, including pharmacokinetic and pharmacodynamic studies, to optimize dosing and delivery. Further synthesis of this compound derivatives may yield compounds with enhanced potency and selectivity, paving the way for its development into a clinically viable anticancer drug.[3]
References
- 1. This compound induces ROS-dependent apoptosis and suppresses STAT3 activation by direct binding in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Natural Sesquiterpene Lactone Inhibited the Growth of Triple-Negative Breast Cancer Cells via Akt/mTOR and STAT3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound exerts anti-colorectal cancer effects and potently inhibits STAT3 signaling invitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Ameliorates Acute Lung Injury and Inflammation Through Inhibition of NF-κB Signaling via Targeting IKKα/β - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a Novel Natural Product, Inhibits Janus Kinase Activity and Blocks STAT3 Signaling in Cancer Cells | PLOS One [journals.plos.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound induces apoptosis and autophagy of colon adenocarcinoma cell CT26 via mitochondrial pathway and PI3K/AKT/mTOR inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Induces Cell Cycle Arrest and Apoptosis in Nasopharyngeal Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. This compound, a Novel Natural Product, Inhibits Janus Kinase Activity and Blocks STAT3 Signaling in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Brevilin A: A Technical Guide to its Anti-Inflammatory Mechanisms and Therapeutic Potential
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Brevilin A, a sesquiterpene lactone isolated from the medicinal herb Centipeda minima, has emerged as a potent anti-inflammatory agent with a multi-target profile.[1][2][3] This document provides a comprehensive technical overview of its mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of its effects on key inflammatory signaling pathways. This compound demonstrates significant inhibitory effects on the NF-κB, JAK/STAT, and NLRP3 inflammasome pathways.[1][4][5] Mechanistically, it has been shown to directly target and inhibit key kinases such as IκB kinase (IKK) and Janus kinases (JAKs), leading to the downstream suppression of pro-inflammatory mediators.[1][2][4] This guide consolidates current research to serve as a foundational resource for professionals engaged in the research and development of novel anti-inflammatory therapeutics.
Introduction
This compound is a natural product derived from Centipeda minima, a plant with a history of use in traditional Chinese medicine for treating inflammatory conditions like rhinitis and cough.[1][2] As a sesquiterpene lactone, its chemical structure features an α,β-unsaturated ketone moiety, which is crucial for its biological activity.[2] Beyond its traditional uses, modern pharmacological studies have confirmed that this compound possesses a wide range of effects, including anti-cancer, anti-viral, and potent anti-inflammatory properties.[1][2] Its ability to modulate multiple, critical inflammatory signaling cascades makes it a compound of significant interest for developing treatments for acute and chronic inflammatory diseases.[1][5][6]
Core Anti-Inflammatory Mechanisms of Action
This compound exerts its anti-inflammatory effects by intervening at crucial points within several major signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a master regulator of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including cytokines and enzymes like iNOS and COX-2.[2] this compound is a potent inhibitor of this pathway.[1][2]
Mechanism: this compound directly targets the IκB kinase (IKK) complex, specifically IKKα and IKKβ.[1] It is proposed to covalently bind to Cysteine 114 of these kinases, thereby inhibiting their function.[1] This inhibition prevents the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα.[1][2] As a result, the NF-κB p65 subunit is sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.[7] This mechanism has been demonstrated in both in vitro macrophage models and in vivo models of acute lung injury.[1][2] Notably, at concentrations effective for NF-κB inhibition (1-5 µM), this compound does not appear to significantly inhibit the MAPKs (JNK, ERK, p38) or PI3K/Akt signaling pathways, suggesting a degree of specificity.[1][2]
Attenuation of the JAK/STAT Pathway
The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is critical for signaling initiated by cytokines and growth factors, playing a key role in both immunity and oncogenesis.[4][8][9] this compound has been identified as a potent inhibitor of this pathway, particularly of STAT3, which is often hyperactivated in inflammatory diseases and cancers.[4][8][10]
Mechanism: this compound directly inhibits the kinase activity of JAKs by blocking their tyrosine kinase domain (JH1).[4][8][10] This action prevents the phosphorylation of STAT proteins, including STAT1 and STAT3, in response to cytokine stimulation (e.g., IL-6, IFNγ).[4][8] Without phosphorylation, STAT proteins cannot dimerize, translocate to the nucleus, or induce the transcription of their target genes, such as the suppressor of cytokine signaling 3 (socs3), c-Myc, and CyclinD1.[4] This inhibitory effect has been demonstrated in various cell lines and through in vitro kinase assays.[4][8]
Suppression of the NLRP3 Inflammasome
The NOD-like receptor protein 3 (NLRP3) inflammasome is a multi-protein complex that, upon activation by various stimuli, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18.[11] Dysregulation of the NLRP3 inflammasome is implicated in a host of inflammatory diseases.[5][12]
Mechanism: this compound is an effective inhibitor of NLRP3 inflammasome activation.[5] It significantly attenuates the activation of caspase-1 and the subsequent secretion of IL-1β in mouse macrophages and human THP-1 cells.[5] Mechanistic studies indicate that this compound acts upstream of the apoptosis-associated speck-like protein (ASC) oligomerization, a critical step in the assembly of the inflammasome complex.[5] By blocking this step, it prevents the formation of the active inflammasome.[3][5] Research also shows that this compound specifically inhibits NLR family inflammasomes (like NLRP3) but does not affect the AIM2 inflammasome, highlighting its specificity.[5]
References
- 1. Frontiers | this compound Ameliorates Acute Lung Injury and Inflammation Through Inhibition of NF-κB Signaling via Targeting IKKα/β [frontiersin.org]
- 2. This compound Ameliorates Acute Lung Injury and Inflammation Through Inhibition of NF-κB Signaling via Targeting IKKα/β - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a Novel Natural Product, Inhibits Janus Kinase Activity and Blocks STAT3 Signaling in Cancer Cells | PLOS One [journals.plos.org]
- 5. This compound inhibits NLRP3 inflammasome activation in vivo and in vitro by acting on the upstream of NLRP3-induced ASC oligomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a novel LRRC15 inhibitor, exerts potent anti-rheumatoid arthritis effects by inhibiting the LRRC15/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a Novel Natural Product, Inhibits Janus Kinase Activity and Blocks STAT3 Signaling in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a novel natural product, inhibits janus kinase activity and blocks STAT3 signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound inhibits NLRP3 inflammasome activation in vivo and in vitro by acting on the upstream of NLRP3-induced ASC o… [ouci.dntb.gov.ua]
Brevilin A: A Technical Guide to its Classification, Biological Activity, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Brevilin A, a naturally occurring sesquiterpente lactone isolated from Centipeda minima, has garnered significant attention within the scientific community for its potent anti-cancer properties.[1][2] This technical guide provides an in-depth classification of this compound, summarizes its key biological activities with quantitative data, and details the experimental protocols used to elucidate its mechanisms of action. Furthermore, this document illustrates the primary signaling pathways modulated by this compound, offering a comprehensive resource for researchers in oncology and drug development.
Classification of this compound
This compound is classified as a sesquiterpene lactone, a large group of secondary metabolites characterized by a 15-carbon skeleton and a lactone ring.[3] These compounds are predominantly found in the Asteraceae plant family.[3] Based on its carbocyclic framework, this compound is categorized as a pseudoguaianolide. Its chemical structure is [(1S,3aR,5R,5aR,8aR,9S,9aR)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] (Z)-2-methylbut-2-enoate.[4]
Quantitative Biological Activity
This compound exhibits significant inhibitory effects across a range of cancer cell lines and specific signaling kinases. The following table summarizes key quantitative data from various studies.
| Target System | Cell Line / Kinase | Assay Duration | IC50 / GI50 Value (µM) | Reference |
| Triple-Negative Breast Cancer | MDA-MB-231 | 24 h | 13.31 | [5] |
| MDA-MB-231 | 48 h | 5.723 | [5] | |
| MDA-MB-231 | 72 h | 3.764 | [5] | |
| MDA-MB-468 | 24 h | 14.46 | [5] | |
| MDA-MB-468 | 48 h | 4.089 | [5] | |
| MDA-MB-468 | 72 h | 3.034 | [5] | |
| Nasopharyngeal Carcinoma | CNE-2 | 24 h | 7.93 | [6] |
| CNE-2 | 48 h | 2.60 | [6] | |
| CNE-2 | 72 h | 22.26 | [6] | |
| Colorectal Cancer | HCT-116 | 48 h | ~5.0 | [1] |
| CT26 | 48 h | ~5.0 | [1] | |
| STAT3 Signaling | A549R (Lung Cancer) | 24 h | 10.6 | [6][7] |
| Janus Kinases (JAKs) | JAK1 (JH1 Domain) | N/A | 11.2 | |
| JAK2 (JH1 Domain) | N/A | 8.4 | ||
| JAK3 (JH1 Domain) | N/A | 10.2 | ||
| TYK2 (JH1 Domain) | N/A | 11.9 |
Key Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects primarily through the inhibition of two critical signaling pathways: JAK/STAT3 and Akt/mTOR.
Inhibition of the JAK/STAT3 Pathway
This compound has been shown to be a selective inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). It directly targets the Janus Kinases (JAKs) by blocking their tyrosine kinase domain (JH1), which prevents the subsequent phosphorylation and activation of STAT3.[8][9][10] This inhibition halts the transcription of STAT3 target genes involved in cell proliferation, survival, and angiogenesis, such as c-Myc, CyclinD1, and VEGF.[6][11]
Inhibition of the Akt/mTOR Pathway
In addition to its effect on STAT3, this compound significantly downregulates the expression and activation of the Akt/mTOR signaling pathway.[5][8] This pathway is crucial for cell growth, proliferation, and survival. By inhibiting the phosphorylation of Akt and mTOR, this compound induces G2/M cell cycle arrest and apoptosis in cancer cells.[5][12]
Experimental Protocols
The biological activities of this compound have been characterized using a variety of standard in vitro assays.
Cell Viability and Proliferation (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[13]
-
Treatment: Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for specific time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[13][14]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the purple formazan crystals.[13]
-
Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13][15] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[14][15]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protein Expression and Phosphorylation (Western Blot)
Western blotting is used to detect specific proteins and their phosphorylation status in cell lysates.
Protocol:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to preserve protein phosphorylation.[16]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-50 µg) with 2x SDS-PAGE sample buffer and denature by heating at 95°C for 5 minutes.[8][16]
-
Gel Electrophoresis: Load the samples onto an SDS-polyacrylamide gel and separate the proteins based on molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding. (Note: Milk is avoided as it contains phosphoproteins that can cause high background).[16]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-STAT3, STAT3, p-Akt, Akt, GAPDH) overnight at 4°C with agitation.[16]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis (Flow Cytometry)
Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Collection: Following treatment, harvest the cells by trypsinization and collect them by centrifugation.
-
Fixation: Resuspend the cell pellet in PBS and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently.[10] Incubate for at least 30 minutes on ice or store at -20°C.[10]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[9][10]
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.[10]
-
Data Acquisition: Analyze the DNA content of the cells using a flow cytometer. PI fluoresces when it binds to DNA, and the fluorescence intensity is proportional to the amount of DNA.
-
Data Analysis: The resulting data is plotted as a histogram, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5]
Conclusion
This compound is a promising pseudoguaianolide sesquiterpene lactone with well-documented anti-cancer activity. Its mechanism of action, centered on the dual inhibition of the JAK/STAT3 and Akt/mTOR pathways, makes it a compelling candidate for further preclinical and clinical investigation. The standardized protocols outlined in this guide provide a robust framework for researchers to explore the therapeutic potential of this compound and other natural products in oncology.
References
- 1. This compound exerts anti-colorectal cancer effects and potently inhibits STAT3 signaling invitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sesquiterpene lactone - Wikipedia [en.wikipedia.org]
- 4. This compound | C20H26O5 | CID 12302076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound, a Novel Natural Product, Inhibits Janus Kinase Activity and Blocks STAT3 Signaling in Cancer Cells | PLOS One [journals.plos.org]
- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 9. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 10. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. researchgate.net [researchgate.net]
In Vitro Characterization of Brevilin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brevilin A, a sesquiterpene lactone isolated from Centipeda minima, has garnered significant interest in the scientific community for its diverse pharmacological activities. In vitro studies have been instrumental in elucidating its mechanisms of action, particularly its anti-cancer and anti-inflammatory properties. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its impact on critical cellular signaling pathways.
Data Presentation: Quantitative Effects of this compound
The inhibitory and cytotoxic effects of this compound have been quantified across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are summarized below, providing a comparative look at its potency.
| Cell Line | Assay Type | IC50 / GI50 (µM) | Exposure Time (h) | Reference |
| A549R (Lung Cancer) | STAT3 Signaling Inhibition | 10.6 | 24 | [1] |
| A549R (Lung Cancer) | Cell Viability (MTT) | >20 | 24 | [1] |
| CNE-2 (Nasopharyngeal Carcinoma) | Cell Viability | 7.93 | 24 | [2] |
| CNE-2 (Nasopharyngeal Carcinoma) | Cell Viability | 2.60 | 48 | [2] |
| CNE-2 (Nasopharyngeal Carcinoma) | Cell Viability | 22.26 | 72 | [2] |
| MDA-MB-231 (Breast Cancer) | Cell Viability (MTT) | 13.31 | 24 | [3] |
| MDA-MB-231 (Breast Cancer) | Cell Viability (MTT) | 5.72 | 48 | [3] |
| MDA-MB-231 (Breast Cancer) | Cell Viability (MTT) | 3.76 | 72 | [3] |
| MDA-MB-468 (Breast Cancer) | Cell Viability (MTT) | 14.46 | 24 | [3] |
| MDA-MB-468 (Breast Cancer) | Cell Viability (MTT) | 4.09 | 48 | [3] |
| MDA-MB-468 (Breast Cancer) | Cell Viability (MTT) | 3.03 | 72 | [3] |
| MCF7 (Breast Cancer) | Cell Viability (MTT) | 10.62 | 24 | [3] |
| MCF7 (Breast Cancer) | Cell Viability (MTT) | 9.48 | 48 | [3] |
| MCF7 (Breast Cancer) | Cell Viability (MTT) | 6.48 | 72 | [3] |
| HCT-116 (Colorectal Cancer) | Cell Viability (MTT) | ~6.2 (approx.) | 24 | [4] |
| HCT-116 (Colorectal Cancer) | Cell Viability (MTT) | ~4.1 (approx.) | 48 | [4] |
| CT26 (Colorectal Cancer) | Cell Viability (MTT) | ~5.6 (approx.) | 24 | [4] |
| CT26 (Colorectal Cancer) | Cell Viability (MTT) | ~4.6 (approx.) | 48 | [4] |
Core Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key intracellular signaling pathways. The primary pathways identified through in vitro research are the JAK/STAT, NF-κB, and PI3K/Akt/mTOR pathways.
JAK/STAT Signaling Pathway
This compound is a potent inhibitor of the JAK/STAT signaling pathway, with a particular emphasis on STAT3. It has been shown to directly inhibit the kinase activity of Janus kinases (JAKs), which are upstream activators of STATs.[1][5][6][7][8] This inhibition prevents the phosphorylation and subsequent nuclear translocation of STAT3, a transcription factor that plays a crucial role in cell survival, proliferation, and differentiation.[5][6][7][8] The inhibitory effect of this compound on STAT3 signaling has an IC50 of approximately 10.6 µM in A549R lung cancer cells after 24 hours of treatment.[1] Downstream targets of STAT3 that are affected by this compound include the anti-apoptotic protein Bcl-xL and the cell cycle regulator Cyclin D1.[9]
NF-κB Signaling Pathway
This compound has been demonstrated to suppress the activation of the NF-κB pathway, a key regulator of inflammation.[10] It achieves this by directly targeting and inhibiting the IκB kinase (IKK) complex, specifically IKKα and IKKβ.[10] This inhibition prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. As a result, the translocation of the p65 subunit of NF-κB to the nucleus is blocked, leading to a downregulation of pro-inflammatory gene expression.[11]
References
- 1. This compound induces apoptosis and autophagy of colon adenocarcinoma cell CT26 via mitochondrial pathway and PI3K/AKT/mTOR inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a Natural Sesquiterpene Lactone Inhibited the Growth of Triple-Negative Breast Cancer Cells via Akt/mTOR and STAT3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound exerts anti-colorectal cancer effects and potently inhibits STAT3 signaling invitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The JAK2/STAT3 pathway is involved in the anti-melanoma effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a Novel Natural Product, Inhibits Janus Kinase Activity and Blocks STAT3 Signaling in Cancer Cells | PLOS One [journals.plos.org]
- 7. This compound, a novel natural product, inhibits janus kinase activity and blocks STAT3 signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a Novel Natural Product, Inhibits Janus Kinase Activity and Blocks STAT3 Signaling in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound Ameliorates Acute Lung Injury and Inflammation Through Inhibition of NF-κB Signaling via Targeting IKKα/β - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Brevilin A: A Promising Therapeutic Candidate for Colon Adenocarcinoma
Application Notes and Protocols for Researchers
Introduction
Brevilin A, a naturally occurring sesquiterpene lactone extracted from Centipeda minima, has emerged as a molecule of significant interest in oncology research. Recent studies have highlighted its potent anti-tumor activities against various cancers, including colon adenocarcinoma. These application notes provide a comprehensive overview of the current understanding of this compound's mechanism of action, supported by quantitative data and detailed experimental protocols. The information is intended to guide researchers, scientists, and drug development professionals in their investigation and potential application of this compound as a therapeutic agent for colon adenocarcinoma.
This compound exerts its anti-cancer effects through a multi-faceted approach, primarily by inducing apoptosis (programmed cell death) and autophagy (a cellular recycling process) in colon cancer cells.[1] A key molecular target of this compound is the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is often constitutively activated in colon cancer and plays a crucial role in tumor cell proliferation, survival, and invasion.[2][3] Furthermore, this compound has been shown to modulate other critical signaling cascades, including the PI3K/AKT/mTOR and ROS-mediated pathways, and more recently, the NR1D1/APOH signaling axis involved in lipid metabolism.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies on the effects of this compound on colon adenocarcinoma cell lines.
Table 1: Effect of this compound on Cell Viability
| Cell Line | Concentration (µM) | Treatment Time (hours) | Reduction in Cell Viability (%) |
| HCT-116 | 10 | 24 | 37.7 |
| 10 | 48 | 59.3 | |
| CT26 | 10 | 24 | 44.4 |
| 10 | 48 | 54.1 | |
| Data sourced from[2] |
Table 2: Inhibition of STAT3 Phosphorylation by this compound
| Cell Line | Concentration (µM) | Decrease in p-STAT3/STAT3 Ratio (%) |
| HCT-116 | 2.5 | 24.7 |
| 5 | 72.7 | |
| 10 | 79.7 | |
| CT26 | 2.5 | 34.8 |
| 5 | 37.2 | |
| 10 | 53.3 | |
| Data sourced from[2] |
Signaling Pathways and Mechanisms of Action
This compound's anti-tumor activity in colon adenocarcinoma is attributed to its ability to modulate several key signaling pathways.
STAT3 Signaling Pathway
This compound is a potent inhibitor of the STAT3 signaling pathway.[2] It reduces the phosphorylation of STAT3 at the Tyr705 residue, which is crucial for its activation, dimerization, and nuclear translocation.[2][5] This inhibition is mediated, at least in part, by the suppression of upstream kinases such as JAK2 and Src.[2][6] The downregulation of STAT3 activity leads to a decrease in the expression of its target genes, which are involved in cell proliferation (e.g., c-Myc), survival (e.g., Bcl-xL), and angiogenesis (e.g., VEGF).[2][7]
PI3K/AKT/mTOR and Apoptosis/Autophagy Pathways
This compound also induces apoptosis and autophagy in colon cancer cells by inhibiting the PI3K/AKT/mTOR signaling pathway.[1] This inhibition leads to the upregulation of pro-apoptotic proteins like Bax and cleaved caspases-3, -8, and -9, and the downregulation of the anti-apoptotic protein Bcl-2.[1] Concurrently, the suppression of the PI3K/AKT/mTOR pathway promotes the expression of autophagy-related proteins such as LC3-II, Beclin1, and Atg5, leading to the formation of autophagosomes.[1]
Reactive Oxygen Species (ROS) Production
Another mechanism of action for this compound involves the induction of reactive oxygen species (ROS).[1][8] Increased ROS levels can lead to a decrease in the mitochondrial membrane potential, contributing to the induction of apoptosis.[1]
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the efficacy of this compound in colon adenocarcinoma cells.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on colon cancer cells.[2][9][10][11][12][13]
Materials:
-
Colon adenocarcinoma cell lines (e.g., HCT-116, CT26)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate spectrophotometer
Procedure:
-
Seed cells in 96-well plates at a density of 4,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 2.5, 5, 10 µM) or vehicle (DMSO) for 24 or 48 hours.
-
After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
References
- 1. This compound induces apoptosis and autophagy of colon adenocarcinoma cell CT26 via mitochondrial pathway and PI3K/AKT/mTOR inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound exerts anti-colorectal cancer effects and potently inhibits STAT3 signaling invitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound exerts anti-colorectal cancer effects and potently inhibits STAT3 signaling invitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound suppresses lipid metabolism reprogramming in colorectal adenoma-to-adenocarcinoma sequence via the NR1D1/APOH signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound induces ROS-dependent apoptosis and suppresses STAT3 activation by direct binding in human lung cancer cells [jcancer.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Application Notes and Protocols: Brevilin A in Triple-Negative Breast Cancer (TNBC) Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triple-negative breast cancer (TNBC) is a particularly aggressive subtype of breast cancer, characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression.[1][2][3] This lack of well-defined molecular targets makes it unresponsive to hormonal or HER2-targeted therapies, leaving chemotherapy as the primary treatment option, which is often associated with significant side effects and drug resistance.[3][4] Consequently, there is a critical need for novel therapeutic agents with high efficacy against TNBC.[1][2] Brevilin A, a natural sesquiterpene lactone isolated from Centipeda minima, has demonstrated potent anti-cancer effects in various cancer models.[1][5] This document provides a detailed overview of its application in TNBC cells, summarizing its mechanism of action, quantitative effects, and detailed experimental protocols.
Mechanism of Action
This compound exerts its anti-cancer effects on TNBC cells through a multi-targeted approach. The primary mechanisms involve the induction of cell cycle arrest and apoptosis by inhibiting key oncogenic signaling pathways.[1][2][6]
-
Inhibition of STAT3 and Akt/mTOR Signaling: this compound significantly downregulates the phosphorylation and expression of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein often constitutively activated in TNBC that promotes cell survival, proliferation, and migration.[1][7] The compound has been shown to directly target Janus Kinase (JAK) activity, an upstream activator of STAT3.[7][8] Concurrently, this compound suppresses the PI3K/Akt/mTOR pathway, another critical signaling cascade that is hyperactivated in many cancers and regulates cell growth and survival.[1][2][6] The inhibition of these pathways disrupts downstream signaling, leading to reduced proliferation and cell death.
-
Induction of G2/M Cell Cycle Arrest: By disrupting the STAT3 and Akt/mTOR pathways, this compound alters the expression of key cell cycle regulatory proteins. It has been shown to decrease the expression of Cyclin D1, Cyclin D3, CDK6, cdc2, and Cyclin B1.[1] This leads to a significant accumulation of TNBC cells in the G2/M phase of the cell cycle, thereby halting their proliferation.[1][9]
-
Induction of Apoptosis: this compound effectively induces programmed cell death (apoptosis) in TNBC cells.[1][2] This is achieved through the modulation of Bcl-2 family proteins, leading to a decreased ratio of anti-apoptotic Bcl-2 to pro-apoptotic Bax, which in turn increases mitochondrial membrane permeability.[5][10][11] The apoptotic process is further confirmed by the activation of caspases and cleavage of PARP.[10] Morphological changes associated with apoptosis, such as chromatin condensation and the formation of apoptotic bodies, are also observed in this compound-treated cells.[1]
-
Generation of Reactive Oxygen Species (ROS): Some studies suggest that this compound's anti-cancer activity is linked to the generation of intracellular Reactive Oxygen Species (ROS).[5][10] Elevated ROS levels can induce oxidative stress, leading to mitochondrial dysfunction and triggering the intrinsic apoptotic pathway.[5][10][12] TNBC cells, in particular, may have increased basal ROS levels and can be more susceptible to agents that further increase oxidative stress.[13]
Caption: this compound inhibits JAK/STAT3 and Akt/mTOR pathways in TNBC cells.
Data Presentation
The efficacy of this compound has been quantified in several studies. The following tables summarize the key findings.
Table 1: Inhibitory Concentration (IC50) of this compound on TNBC Cell Lines
| Cell Line | Time Point | IC50 (µM) | Reference |
| MDA-MB-231 | 24 h | 12.59 ± 1.12 | [1] |
| 48 h | 8.35 ± 0.76 | [1] | |
| 72 h | 6.21 ± 0.63 | [1] | |
| Not Specified | ~23 | [5] | |
| MDA-MB-468 | 24 h | 10.25 ± 0.98 | [1] |
| 48 h | 7.12 ± 0.65 | [1] | |
| 72 h | 5.58 ± 0.51 | [1] |
Table 2: Effect of this compound on Cell Cycle Distribution in TNBC Cells
| Cell Line | Treatment (24h) | % G0/G1 Phase | % S Phase | % G2/M Phase | Reference |
| MDA-MB-231 | Control | 51.3 ± 4.5 | 30.1 ± 3.1 | 18.6 ± 2.5 | [1] |
| This compound (5 µM) | 45.2 ± 4.1 | 25.4 ± 2.8 | 29.4 ± 3.2 | [1] | |
| This compound (7.5 µM) | 38.7 ± 3.5 | 21.8 ± 2.5 | 39.5 ± 4.1 | [1] | |
| This compound (10 µM) | 30.1 ± 3.2 | 18.5 ± 2.1 | 51.4 ± 5.2 | [1] | |
| MDA-MB-468 | Control | 55.4 ± 5.1 | 28.5 ± 2.9 | 16.1 ± 2.1 | [1] |
| This compound (5 µM) | 48.1 ± 4.6 | 23.6 ± 2.5 | 28.3 ± 3.1 | [1] | |
| This compound (7.5 µM) | 40.2 ± 3.9 | 20.1 ± 2.3 | 39.7 ± 4.2 | [1] | |
| This compound (10 µM) | 32.5 ± 3.4 | 16.8 ± 1.9 | 50.7 ± 5.1 | [1] |
Table 3: Effect of this compound on Apoptosis in TNBC Cells
| Cell Line | Treatment (48h) | Apoptosis Rate (%) | Reference |
| MDA-MB-231 | Control | 3.5 ± 0.4 | [1] |
| This compound (5 µM) | 12.8 ± 1.5 | [1] | |
| This compound (7.5 µM) | 25.6 ± 2.8 | [1] | |
| This compound (10 µM) | 41.2 ± 4.5 | [1] | |
| MDA-MB-468 | Control | 4.1 ± 0.5 | [1] |
| This compound (5 µM) | 15.2 ± 1.8 | [1] | |
| This compound (7.5 µM) | 28.9 ± 3.1 | [1] | |
| This compound (10 µM) | 45.8 ± 4.9 | [1] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on TNBC cells, based on methodologies reported in the literature.[1][6][14]
Caption: General workflow for studying this compound's effects on TNBC cells.
Protocol 1: Cell Viability (MTT Assay)
This protocol determines the cytotoxic effect of this compound on TNBC cells.
Materials:
-
TNBC cell lines (e.g., MDA-MB-231, MDA-MB-468)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed TNBC cells into 96-well plates at a density of 4,000-5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions (e.g., 0, 2.5, 5, 7.5, 10, 20 µM). Include a vehicle control (DMSO concentration matched to the highest this compound dose).
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).[1]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[14]
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Measurement: Measure the absorbance at 570 nm using a microplate spectrophotometer.
-
Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol measures the effect of this compound on cell cycle progression.
Materials:
-
TNBC cells treated as described below
-
6-well plates
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
PBS, Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 2x10^5 cells per well in 6-well plates. After 24 hours, treat with various concentrations of this compound for 24 or 48 hours.[1]
-
Cell Harvesting: Harvest cells by trypsinization, collect them in a tube, and wash twice with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and fix overnight at 4°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples using a flow cytometer. The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1]
Protocol 3: Apoptosis Assay by Annexin V/PI Staining
This protocol quantifies the rate of apoptosis induced by this compound.
Materials:
-
TNBC cells treated as described below
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 2x10^5 cells per well in 6-well plates. After 24 hours, treat with various concentrations of this compound for 24 or 48 hours.[1]
-
Cell Harvesting: Harvest both floating and adherent cells. Wash twice with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples by flow cytometry within 1 hour. Annexin V-positive cells are apoptotic, while PI staining distinguishes between early (PI-negative) and late (PI-positive) apoptosis.[1]
Protocol 4: Western Blot Analysis
This protocol is for detecting changes in protein expression levels in key signaling pathways.
Materials:
-
TNBC cells treated as described below
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, electrophoresis and transfer apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., p-STAT3, STAT3, p-Akt, Akt, Bcl-2, Bax, Cyclin B1, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: Treat cells in 6-well or 10 cm plates with this compound for the desired time. Wash with ice-cold PBS and lyse with RIPA buffer.[14]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) and separate them by SDS-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.[14]
-
Blocking: Block the membrane with blocking buffer for 1-2 hours at room temperature.[14]
-
Primary Antibody Incubation: Incubate the membrane with specific primary antibodies overnight at 4°C.[14]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system. Use a loading control like GAPDH to ensure equal protein loading.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for triple-negative breast cancer.[1][2] Its ability to inhibit the pro-survival Akt/mTOR and STAT3 signaling pathways leads to potent induction of G2/M cell cycle arrest and apoptosis in TNBC cells.[1][6] The quantitative data and detailed protocols provided herein serve as a valuable resource for researchers investigating the anti-cancer properties of this compound and for professionals in the field of oncology drug development. Further in vivo studies are warranted to translate these promising in vitro findings into clinical applications.[1][2]
References
- 1. This compound, a Natural Sesquiterpene Lactone Inhibited the Growth of Triple-Negative Breast Cancer Cells via Akt/mTOR and STAT3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound Inhibits STAT3 Signaling and Induces ROS-Dependent Apoptosis, Mitochondrial Stress and Endoplasmic Reticulum Stress in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a Natural Sesquiterpene Lactone Inhibited the Growth of Triple-Negative Breast Cancer Cells via Akt/mTOR and STAT3 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a novel natural product, inhibits janus kinase activity and blocks STAT3 signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound induces ROS-dependent apoptosis and suppresses STAT3 activation by direct binding in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Silibinin, Synergistically Enhances Vinblastine-Mediated Apoptosis in Triple Negative Breast Cancer Cell Line: Involvement of Bcl2/Bax and Caspase-3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Inhibits STAT3 Signaling and Induces ROS-Dependent Apoptosis, Mitochondrial Stress and Endoplasmic Reticulum Stress in MCF-7 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Breast Cancer Subtypes Present a Differential Production of Reactive Oxygen Species (ROS) and Susceptibility to Antioxidant Treatment [frontiersin.org]
- 14. This compound exerts anti-colorectal cancer effects and potently inhibits STAT3 signaling invitro - PMC [pmc.ncbi.nlm.nih.gov]
Brevilin A: A Promising Natural Compound for Melanoma Therapy
Application Notes and Protocols for Researchers
Introduction: Brevilin A, a sesquiterpene lactone isolated from Centipeda minima, has emerged as a potential therapeutic agent for the treatment of melanoma.[1] Research has demonstrated its ability to inhibit melanoma cell proliferation, induce apoptosis (programmed cell death), and suppress cell migration and invasion.[1] The primary mechanism of action of this compound in melanoma is attributed to its inhibitory effects on the Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) signaling pathway, a critical pathway often constitutively activated in melanoma and other cancers.[1][2][3][4][5] These application notes provide a summary of the key findings and detailed protocols for studying the effects of this compound on melanoma cells.
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Assay | Parameter | Value | Reference |
| A375 (Human Melanoma) | Cell Viability | Dose-dependent reduction | - | [1] |
| A2058 (Human Melanoma) | Cell Viability | Dose-dependent reduction | - | [1] |
| A549R (Lung Cancer, STAT3 reporter) | STAT3 Signaling | IC50 | 10.6 µM | [2][3] |
| CNE-2 (Nasopharyngeal Carcinoma) | Cell Proliferation | IC50 (24h) | 7.93 µM | [2] |
| CNE-2 (Nasopharyngeal Carcinoma) | Cell Proliferation | IC50 (48h) | 2.60 µM | [2] |
| DU145 (Prostate Cancer) | Apoptosis | - | Induced at 10 µM (24h) | [2] |
| MDA-MB-468 (Breast Cancer) | Apoptosis | - | Induced at 10 µM (24h) | [2] |
In Vivo Efficacy of this compound
| Animal Model | Treatment | Dosage | Outcome | Reference |
| A375 Xenograft (Mouse) | Intraperitoneal injection | Dose-dependent | Inhibition of tumor growth | [1] |
| CNE-2 Xenograft (Mouse) | Oral gavage | 20 mg/kg, daily for 16 days | 36.3% reduction in tumor volume, 46.0% reduction in tumor weight | [2] |
Signaling Pathway
This compound exerts its anti-melanoma effects primarily through the inhibition of the JAK2/STAT3 signaling pathway. In many melanoma cells, this pathway is constitutively active, leading to uncontrolled cell growth and survival. This compound has been shown to decrease the phosphorylation of both JAK2 and STAT3, preventing the translocation of STAT3 to the nucleus and subsequent transcription of target genes involved in proliferation and survival.[1]
Caption: this compound inhibits the JAK2/STAT3 signaling pathway in melanoma cells.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of melanoma cells.
Workflow:
Caption: Workflow for determining cell viability using the MTT assay.
Materials:
-
Melanoma cell lines (e.g., A375, A2058)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed melanoma cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying this compound-induced apoptosis by flow cytometry.
Workflow:
Caption: Workflow for assessing apoptosis via Annexin V/PI staining.
Materials:
-
Melanoma cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed melanoma cells in 6-well plates and allow them to adhere.
-
Treat the cells with the desired concentration of this compound for 24 to 48 hours.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
Western Blot Analysis
This protocol is for detecting changes in protein expression and phosphorylation levels of key signaling molecules.
Procedure:
-
Treat melanoma cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against p-JAK2, JAK2, p-STAT3, STAT3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Migration and Invasion Assay (Transwell Assay)
This protocol is to assess the effect of this compound on the migratory and invasive potential of melanoma cells.
Procedure:
-
For invasion assays, coat the upper chamber of a Transwell insert with Matrigel. For migration assays, no coating is needed.
-
Seed melanoma cells in serum-free medium in the upper chamber. Add this compound to the upper chamber.
-
Add complete medium (containing FBS as a chemoattractant) to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.
-
Count the migrated cells under a microscope.
In Vivo Xenograft Model
This protocol is for evaluating the anti-tumor efficacy of this compound in a mouse model.
Workflow:
Caption: Workflow for an in vivo melanoma xenograft study.
Materials:
-
Athymic nude mice
-
A375 human melanoma cells
-
This compound
-
Vehicle control (e.g., DMSO, saline)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject A375 cells into the flank of athymic nude mice.
-
When tumors reach a volume of approximately 100 mm³, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 10 or 20 mg/kg) or vehicle control via intraperitoneal injection or oral gavage daily.
-
Measure tumor volume and body weight every 2-3 days.
-
At the end of the experiment, euthanize the mice, and excise and weigh the tumors.
-
Tumor tissue can be used for further analysis, such as Western blotting to confirm the inhibition of the JAK2/STAT3 pathway in vivo.[1]
Disclaimer: These protocols provide a general framework. Researchers should optimize the conditions based on their specific cell lines, reagents, and equipment. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.
References
- 1. The JAK2/STAT3 pathway is involved in the anti-melanoma effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 5. Assaying Wnt5A-mediated Invasion in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Brevilin A: Application Notes and Protocols for Alopecia Areata Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brevilin A, a sesquiterpene lactone isolated from Centipeda minima, has emerged as a promising natural compound for the investigation of alopecia areata (AA). This autoimmune condition is characterized by hair loss mediated by cytotoxic T lymphocytes, where the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling pathway plays a crucial role. This compound has been identified as an inhibitor of the JAK-STAT pathway, suggesting its therapeutic potential in modulating the immune response and promoting hair regrowth in AA. These application notes provide a comprehensive overview of the current research, quantitative data, and detailed experimental protocols for studying this compound in the context of alopecia areata.
Mechanism of Action
This compound exerts its effects by inhibiting the JAK-STAT signaling pathway, which is pivotal in the pathogenesis of alopecia areata. Specifically, it has been shown to block the tyrosine kinase activity of the JAK homology 1 (JH1) domain of JAKs.[1] This inhibition prevents the phosphorylation and activation of STAT proteins, particularly STAT1 and STAT3, which are key downstream effectors in the inflammatory cascade that leads to hair follicle attack in AA.[2][3][4] By suppressing this pathway, this compound can potentially reduce the infiltration of immune cells around the hair follicle and create a more favorable environment for hair regrowth.
Quantitative Data
In Vitro Efficacy
This compound has demonstrated inhibitory activity against the kinase domains of several JAK family members. The following table summarizes the reported half-maximal inhibitory concentrations (IC50).
| Target | IC50 (µM) | Reference |
| JAK1-JH1 | 15.2 | [3] |
| JAK2-JH1 | 18.3 | [3] |
| JAK3-JH1 | 12.5 | [3] |
| Tyk2-JH1 | 16.7 | [3] |
| STAT3 Signaling | 10.6 |
In Vivo & Clinical Efficacy
Clinical and preclinical studies have shown the potential of this compound, particularly in a topical emulsion formulation (CMX), to promote hair growth.
| Study Type | Treatment Group | Outcome Measure | Result | Reference |
| Clinical Trial (Vertex Balding) | CMX Emulsion | Change in Total Hair Count (24 weeks) | +2.4 (vs. -1.1 in placebo) | [5] |
| Change in Terminal Hair Count (24 weeks) | +3.7 (vs. +0.6 in placebo) | [5] | ||
| Change in Anagen Hair Count (24 weeks) | +4.2 (vs. +0.6 in placebo) | [5] | ||
| % Patients with >3 Improvement in Total Hair Count | 23.6% (vs. 3.0% in placebo) | [5] | ||
| % Patients with >3 Improvement in Terminal Hair Count | 50.0% (vs. 11.8% in placebo) | [5] | ||
| % Patients with >3 Improvement in Anagen Hair Count | 55.9% (vs. 20.6% in placebo) | [5] | ||
| Case Series (Pediatric AA) | 0.1% this compound Lotion | Clinical Resolution (6 months) | 46.7% complete resolution | [6] |
| 33.3% partial improvement | [6] |
Experimental Protocols
In Vitro JAK Kinase Inhibition Assay
This protocol is adapted from established methods to determine the IC50 of this compound against JAK kinase domains.
Materials:
-
Recombinant human JAK1-JH1, JAK2-JH1, JAK3-JH1, and Tyk2-JH1 domains
-
This compound
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
96-well plates
-
Plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
In a 96-well plate, add the diluted this compound or vehicle control (DMSO).
-
Add the recombinant JAK kinase and substrate peptide to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the remaining ATP levels using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Dermal Papilla Cell Proliferation Assay (MTT Assay)
This protocol assesses the effect of this compound on the proliferation of human hair follicle dermal papilla cells (HFDPCs).
Materials:
-
Human hair follicle dermal papilla cells (HFDPCs)
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed HFDPCs into a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
In Vivo Alopecia Areata Mouse Model
This protocol describes a common method for inducing and treating alopecia areata in C3H/HeJ mice.
Materials:
-
C3H/HeJ mice (both alopecic and healthy)
-
This compound topical formulation (e.g., 0.1% in a suitable vehicle like an ointment or lotion)
-
Vehicle control
-
Surgical tools for skin grafting (forceps, scissors)
-
Anesthesia
Procedure:
-
Induction of Alopecia Areata:
-
Anesthetize both a donor C3H/HeJ mouse with established alopecia areata and a healthy recipient C3H/HeJ mouse.
-
Excise a full-thickness piece of skin (approximately 1 cm²) from the alopecic area of the donor mouse.
-
Create a graft bed of the same size on the dorsal side of the recipient mouse and suture the donor skin in place.
-
Alopecia areata typically develops in the recipient mouse within 4-8 weeks.
-
-
Topical Treatment:
-
Once alopecia is established, divide the mice into treatment and control groups.
-
Apply the this compound topical formulation to the affected area of the treatment group daily for a specified period (e.g., 12 weeks).
-
Apply the vehicle control to the control group in the same manner.
-
-
Assessment of Hair Regrowth:
-
Monitor and photograph the alopecic patches weekly.
-
Quantify hair regrowth using a scoring system (e.g., 0 = no regrowth, 1 = sparse regrowth, 2 = moderate regrowth, 3 = dense regrowth).
-
At the end of the study, skin biopsies can be taken for histological analysis to assess inflammation and hair follicle cycling.
-
Visualizations
Signaling Pathway
Caption: this compound inhibits the JAK-STAT signaling pathway.
Experimental Workflow
Caption: Experimental workflow for this compound research in alopecia areata.
References
- 1. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The C3H/HeJ mouse and DEBR rat models for alopecia areata: review of preclinical drug screening approaches and results - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Treatment of alopecia areata in C3H/HeJ mice with the topical immunosuppressant FK506 (Tacrolimus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Brevilin A: In Vivo Xenograft Models for Preclinical Cancer Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Brevilin A, a sesquiterpene lactone isolated from Centipeda minima, has emerged as a promising natural compound with potent anti-cancer activities.[1][2] Its therapeutic potential has been demonstrated across a variety of cancer cell lines, with in vivo xenograft models providing crucial evidence of its efficacy in a physiological context. These studies are pivotal for advancing this compound towards clinical applications.
This document provides a comprehensive overview of the use of this compound in in vivo xenograft models, summarizing key quantitative data and offering detailed experimental protocols. The information presented is intended to guide researchers in designing and executing their own preclinical studies with this promising anti-cancer agent.
Data Presentation: Efficacy of this compound in Xenograft Models
The anti-tumor efficacy of this compound has been evaluated in several subcutaneous xenograft models. The following table summarizes the quantitative outcomes from these studies, demonstrating the compound's ability to inhibit tumor growth across different cancer types.
| Cancer Type/Cell Line | Animal Model | This compound Dosage & Administration | Treatment Schedule | Tumor Growth Inhibition | Reference |
| Triple-Negative Breast Cancer (MDA-MB-231) | Nude Mice | 25 or 50 mg/kg, oral administration | Daily | Significant inhibition of tumor growth and proliferation | [3] |
| Nasopharyngeal Carcinoma (CNE-2) | Nude Mice | Not specified | Not specified | Reduced tumor growth, similar to cisplatin | [4] |
| Colon Adenocarcinoma (CT26) | Not specified | Not specified | Not specified | Significantly inhibited tumor growth | [5] |
| Prostate Cancer | Nude Mice | Not specified | Not specified | Repressed tumor growth | [6] |
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by modulating several critical signaling pathways involved in cell proliferation, survival, and apoptosis. The primary mechanism of action is the inhibition of the Janus kinase (JAK)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[7][8][9][10] this compound has been shown to directly bind to STAT3, preventing its phosphorylation and subsequent activation.[1] Additionally, it impacts the PI3K/Akt/mTOR pathway and induces apoptosis through both intrinsic and extrinsic pathways.[3][4][5]
Caption: this compound inhibits multiple oncogenic signaling pathways.
Experimental Protocols
In Vivo Xenograft Mouse Model Protocol
This protocol outlines a general procedure for establishing and utilizing a subcutaneous xenograft model to evaluate the anti-tumor efficacy of this compound.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, CNE-2)
-
Female athymic nude mice (4-6 weeks old)
-
Matrigel (Corning)
-
Sterile PBS
-
This compound
-
Vehicle solution (e.g., 0.5% carboxymethylcellulose sodium)
-
Calipers
-
Animal housing facility (pathogen-free)
Procedure:
-
Cell Preparation: Culture cancer cells to ~80% confluency. Harvest cells by trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length (L) and width (W) of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (L x W^2) / 2.
-
Randomization and Treatment: When tumors reach a volume of approximately 100-150 mm^3, randomly assign mice to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
This compound Administration: Prepare this compound in the vehicle solution at the desired concentrations. Administer the treatment (e.g., 25 or 50 mg/kg) to the mice via oral gavage daily.
-
Endpoint: Continue treatment for the predetermined duration (e.g., 21 days). At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor volume and weight.
Caption: Experimental workflow for a this compound in vivo xenograft study.
Immunohistochemistry (IHC) Protocol
IHC can be used to assess the expression of proliferation markers (e.g., Ki67) and other relevant proteins in the tumor tissues.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections
-
Xylene and ethanol series
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Primary antibody (e.g., anti-Ki67)
-
Secondary antibody (HRP-conjugated)
-
DAB substrate kit
-
Hematoxylin
-
Microscope
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the FFPE sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval in antigen retrieval buffer.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody at the recommended dilution overnight at 4°C.
-
Secondary Antibody Incubation: Wash the sections and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply the DAB substrate and incubate until the desired brown color develops.
-
Counterstaining: Counterstain the sections with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and mount with a coverslip.
-
Imaging and Analysis: Capture images using a microscope and quantify the percentage of positively stained cells.
Western Blot Protocol
Western blotting is used to determine the protein levels of key signaling molecules to elucidate the mechanism of action of this compound.
Materials:
-
Excised tumor tissue
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize the tumor tissue in RIPA buffer, incubate on ice, and centrifuge to collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each sample using the BCA protein assay.
-
SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
This compound demonstrates significant anti-tumor activity in various in vivo xenograft models, primarily through the inhibition of the JAK/STAT3 signaling pathway and the induction of apoptosis. The protocols provided herein offer a framework for researchers to further investigate the therapeutic potential of this promising natural compound in preclinical cancer research. These studies are essential for elucidating its mechanisms of action and for guiding its future development as a novel anti-cancer agent.
References
- 1. This compound induces ROS-dependent apoptosis and suppresses STAT3 activation by direct binding in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Isolated from Centipeda minima Induces Apoptosis in Human Gastric Cancer Cells via an Extrinsic Apoptotic Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Natural Sesquiterpene Lactone Inhibited the Growth of Triple-Negative Breast Cancer Cells via Akt/mTOR and STAT3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Induces Cell Cycle Arrest and Apoptosis in Nasopharyngeal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces apoptosis and autophagy of colon adenocarcinoma cell CT26 via mitochondrial pathway and PI3K/AKT/mTOR inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a Novel Natural Product, Inhibits Janus Kinase Activity and Blocks STAT3 Signaling in Cancer Cells | PLOS One [journals.plos.org]
- 9. This compound, a novel natural product, inhibits janus kinase activity and blocks STAT3 signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound exerts anti-colorectal cancer effects and potently inhibits STAT3 signaling invitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Brevilin A Cytotoxicity using the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brevilin A, a sesquiterpene lactone isolated from Centipeda minima, has demonstrated significant anti-proliferative and cytotoxic effects across a variety of cancer cell lines.[1][2][3][4][5] Its mechanism of action is multifaceted, primarily involving the induction of apoptosis through the generation of reactive oxygen species (ROS) and the inhibition of key oncogenic signaling pathways, including STAT3 and PI3K/Akt/mTOR.[1][2][4][5][6] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, colorimetric method for assessing cell viability and cytotoxicity, making it an essential tool for evaluating the therapeutic potential of compounds like this compound.[7][8][9] This document provides a detailed protocol for determining the cytotoxicity of this compound using the MTT assay, along with a summary of its effects on various cancer cell lines and a visualization of the key signaling pathways involved.
Data Presentation: this compound Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the IC50 values of this compound in various cancer cell lines as determined by the MTT assay in several studies. It is important to note that IC50 values can vary depending on the cell line, exposure time, and specific experimental conditions.[2][10]
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 24 | 13.31 | [2] |
| 48 | 5.723 | [2] | ||
| 72 | 3.764 | [2] | ||
| MDA-MB-468 | Triple-Negative Breast Cancer | 24 | 14.46 | [2] |
| 48 | 4.089 | [2] | ||
| 72 | 3.034 | [2] | ||
| MCF-7 | Breast Cancer | Not Specified | ~17 | [6] |
| A549 | Non-Small Cell Lung Cancer | 24 | 10 | [3] |
| NCI-H1650 | Non-Small Cell Lung Cancer | Not Specified | Not Specified | [11] |
| U87 | Glioblastoma | Not Specified | Not Specified | [11] |
| DU145 | Prostate Cancer | Not Specified | Not Specified | [12] |
| HepG2 | Liver Cancer | 48 | ~13 | [3][13] |
| SMMC-7221 | Liver Cancer | 48 | ~17 | [3][13] |
| SW480 | Colon Cancer | Not Specified | 13 | [3] |
| CT26 | Colon Adenocarcinoma | Not Specified | Not Specified | [4] |
| A375 | Melanoma | Not Specified | 1.98 | [3] |
| A2058 | Melanoma | Not Specified | 2.71 | [3] |
| CNE-1, CNE-2, SUNE-1, HONE1, C666-1 | Nasopharyngeal Carcinoma | Not Specified | Not Specified | [5] |
| AGS | Gastric Cancer | Not Specified | 54.69 | [3] |
Experimental Protocol: MTT Assay for this compound Cytotoxicity
This protocol provides a detailed methodology for assessing the cytotoxic effects of this compound on adherent cancer cells.
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]
-
DMSO (Dimethyl sulfoxide) or other suitable solubilization buffer[9]
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570 nm)[8]
Procedure:
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer or automated cell counter.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. The optimal seeding density should be determined for each cell line to ensure exponential growth throughout the experiment.
-
Incubate the plate for 24 hours to allow the cells to attach and resume growth.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested concentration range to start with is 0, 2.5, 5, 10, 20, and 40 µM.[13]
-
Carefully remove the medium from each well and replace it with 100 µL of the medium containing the respective concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).[2]
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.[10]
-
Visualizations
Experimental Workflow
Caption: Workflow of the MTT assay for assessing this compound cytotoxicity.
This compound Signaling Pathways
Caption: this compound inhibits STAT3 and PI3K/Akt pathways and induces apoptosis.
References
- 1. This compound induces ROS-dependent apoptosis and suppresses STAT3 activation by direct binding in human lung cancer cells [jcancer.org]
- 2. This compound, a Natural Sesquiterpene Lactone Inhibited the Growth of Triple-Negative Breast Cancer Cells via Akt/mTOR and STAT3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound induces apoptosis and autophagy of colon adenocarcinoma cell CT26 via mitochondrial pathway and PI3K/AKT/mTOR inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Induces Cell Cycle Arrest and Apoptosis in Nasopharyngeal Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound induces ROS-dependent apoptosis and suppresses STAT3 activation by direct binding in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, a Novel Natural Product, Inhibits Janus Kinase Activity and Blocks STAT3 Signaling in Cancer Cells | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes: Western Blot Analysis of Brevilin A-Treated Cells
Introduction
Brevilin A, a sesquiterpene lactone isolated from the herb Centipeda minima, has demonstrated significant anti-cancer properties across various cancer cell lines.[1][2] Its mechanism of action often involves the induction of apoptosis (programmed cell death) and the inhibition of key oncogenic signaling pathways.[3][4] One of the primary targets of this compound is the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is constitutively activated in many cancers and plays a crucial role in cell proliferation, survival, and drug resistance.[3][5] this compound has been shown to inhibit STAT3 phosphorylation at tyrosine 705, thereby blocking its activation.[3][6] Furthermore, this compound can induce apoptosis through the generation of reactive oxygen species (ROS), modulation of Bcl-2 family proteins, and activation of caspases.[2][7][8]
Western blot analysis is an indispensable technique to elucidate these mechanisms by quantifying the changes in protein expression levels in cells treated with this compound. This document provides a detailed protocol for performing western blot analysis to study the effects of this compound on key proteins involved in the STAT3 and apoptosis pathways.
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by targeting multiple signaling cascades. A primary mechanism is the direct inhibition of the JAK/STAT3 pathway, which is often hyperactivated in cancer cells.[9] By attenuating the activity of Janus kinases (JAKs), this compound prevents the phosphorylation and subsequent activation of STAT3.[5] This leads to the downregulation of STAT3 target genes involved in cell survival and proliferation, such as Bcl-2, Cyclin D1, and c-Myc.[10] Simultaneously, this compound treatment often leads to the induction of apoptosis, characterized by the cleavage of caspase-3 and Poly (ADP-ribose) polymerase (PARP).[2][3]
Figure 1: Simplified signaling pathway of this compound's anti-cancer effects.
Experimental Protocol
This protocol outlines the steps for treating cancer cells with this compound and subsequently analyzing protein expression changes via western blotting.
Figure 2: Standard workflow for Western blot analysis of this compound-treated cells.
1. Materials and Reagents
-
Cell Line: Human cancer cell line (e.g., A549 lung cancer, DU145 prostate cancer, MCF-7 breast cancer).[5][7]
-
This compound: (Selleck Chemicals, MedChemExpress, etc.) Dissolved in DMSO to create a stock solution.[4]
-
Cell Culture Medium: (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.
-
RIPA Lysis Buffer: With protease and phosphatase inhibitors.
-
BCA Protein Assay Kit
-
Primary Antibodies:
-
Rabbit anti-p-STAT3 (Tyr705)
-
Rabbit anti-STAT3
-
Rabbit anti-Cleaved Caspase-3
-
Rabbit anti-PARP
-
Rabbit anti-Bcl-2
-
Rabbit anti-Bax
-
Mouse anti-β-actin (or GAPDH) as a loading control.
-
-
Secondary Antibodies:
-
HRP-conjugated Goat anti-Rabbit IgG
-
HRP-conjugated Goat anti-Mouse IgG
-
-
PVDF or Nitrocellulose Membranes
-
Enhanced Chemiluminescence (ECL) Substrate
2. Cell Treatment
-
Seeding: Plate cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 5, 10, 25 µM) for a specified time (e.g., 24 hours).[5][6] A DMSO-treated group should be used as a vehicle control.
3. Protein Extraction and Quantification
-
Lysis: After treatment, wash cells with ice-cold PBS and lyse them by adding 100-200 µL of ice-cold RIPA buffer to each well.
-
Harvesting: Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collection: Collect the supernatant containing the total protein.
-
Quantification: Determine the protein concentration using a BCA protein assay kit according to the manufacturer's instructions.
4. Western Blotting
-
Sample Preparation: Mix 20-40 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and run electrophoresis to separate proteins by size.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Final Washes: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensity using image analysis software (e.g., ImageJ). Normalize the expression of the target protein to the loading control (β-actin or GAPDH).
Data Analysis and Expected Results
Treatment of cancer cells with this compound is expected to cause dose-dependent changes in the expression and phosphorylation status of key regulatory proteins. The results can be quantified by densitometry and presented as a fold change relative to the untreated or vehicle control.
Table 1: Expected Quantitative Changes in Protein Expression Post-Brevilin A Treatment
| Target Protein | Cellular Function | Expected Change with this compound | Reference |
| p-STAT3 (Tyr705) | STAT3 Activation | ↓ (Decrease) | [3],[5] |
| Total STAT3 | Transcription Factor | ↔ (No significant change) | [3] |
| Cleaved Caspase-3 | Apoptosis Execution | ↑ (Increase) | [1],[2] |
| Cleaved PARP | Apoptosis Marker | ↑ (Increase) | [3],[7] |
| Bcl-2 | Anti-Apoptotic | ↓ (Decrease) | [8] |
| Bax | Pro-Apoptotic | ↑ (Increase) | [2] |
| Cyclin D1 | Cell Cycle Progression | ↓ (Decrease) | [10] |
| c-Myc | Proliferation | ↓ (Decrease) | [10] |
Note: The magnitude of change is cell-type and concentration-dependent.
Table 2: Example Densitometry Data from A549 Cells Treated for 24h
| This compound (µM) | Relative p-STAT3 / Total STAT3 (Fold Change) | Relative Cleaved Caspase-3 / β-actin (Fold Change) |
| 0 (Control) | 1.00 | 1.00 |
| 12.5 | 0.45 | 2.50 |
| 25 | 0.15 | 4.80 |
Data are hypothetical but based on published trends.[5][6]
These results would confirm that this compound inhibits the STAT3 signaling pathway and induces apoptosis in the treated cancer cells. The decrease in the p-STAT3/STAT3 ratio indicates specific inhibition of STAT3 activation, while the increase in cleaved caspase-3 and PARP confirms the induction of the apoptotic cascade.[3][5] The modulation of Bcl-2 family proteins further supports a mitochondrial-mediated apoptotic mechanism.[2][8]
References
- 1. This compound Isolated from Centipeda minima Induces Apoptosis in Human Gastric Cancer Cells via an Extrinsic Apoptotic Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces ROS-dependent apoptosis and suppresses STAT3 activation by direct binding in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces ROS-dependent apoptosis and suppresses STAT3 activation by direct binding in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound, a Novel Natural Product, Inhibits Janus Kinase Activity and Blocks STAT3 Signaling in Cancer Cells | PLOS One [journals.plos.org]
- 6. This compound, a Novel Natural Product, Inhibits Janus Kinase Activity and Blocks STAT3 Signaling in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. This compound promotes oxidative stress and induces mitochondrial apoptosis in U87 glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a novel natural product, inhibits janus kinase activity and blocks STAT3 signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by Brevilin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brevilin A, a sesquiterterpene lactone extracted from Centipeda minima, has demonstrated significant anti-cancer properties in various preclinical studies. A key mechanism of its anti-tumor activity is the induction of apoptosis, or programmed cell death. Flow cytometry, particularly using Annexin V and Propidium Iodide (PI) staining, is a powerful and quantitative method to assess apoptosis in response to therapeutic agents like this compound. This document provides detailed application notes and protocols for utilizing flow cytometry to study apoptosis in cancer cells treated with this compound.
Principle of Annexin V and Propidium Iodide Staining
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells.
Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. It cannot cross the intact membrane of live or early apoptotic cells. However, in late-stage apoptosis or necrosis, the cell membrane integrity is compromised, allowing PI to enter and stain the nucleus.
By using both Annexin V and PI, flow cytometry can distinguish between four cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
Data Presentation
The following table summarizes the dose-dependent effect of this compound on the induction of apoptosis in MCF-7 breast cancer cells after 24 hours of treatment. Data is presented as the percentage of cells in different apoptotic stages, as determined by Annexin V/PI flow cytometry.
| This compound Concentration (µM) | Cell Line | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) | Reference |
| 0 (Control) | MCF-7 | ~95% | ~2% | ~3% | ~5% | [1] |
| 10 | MCF-7 | Not specified | Increased | Increased | Significantly Increased | [1] |
| 15 | MCF-7 | Not specified | Further Increased | Further Increased | Significantly Increased | [1] |
Note: The referenced study demonstrated a clear dose-dependent increase in both early and late apoptotic cell populations with this compound treatment, though specific percentages for each quadrant at each concentration were not explicitly tabulated in the primary text. The table reflects the reported trends.
In studies on A549 non-small cell lung cancer cells, this compound also induced apoptosis in a dose-dependent manner, with the maximum apoptotic effect observed at a concentration of 40 µM.[2]
Experimental Protocols
This section provides a detailed protocol for assessing apoptosis in cancer cells treated with this compound using Annexin V and PI staining followed by flow cytometry analysis.
Materials
-
This compound (appropriate stock solution in DMSO)
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
-
Microcentrifuge
-
Hemocytometer or automated cell counter
Protocol
-
Cell Seeding and Treatment:
-
Seed the cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow the cells to adhere and grow overnight in a humidified incubator (37°C, 5% CO2).
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40 µM) for the desired time period (e.g., 24 hours). Include a vehicle control (DMSO) corresponding to the highest concentration of this compound used.
-
-
Cell Harvesting:
-
Following treatment, carefully collect the cell culture supernatant, which may contain detached apoptotic cells.
-
Wash the adherent cells once with PBS.
-
Add trypsin-EDTA to detach the adherent cells.
-
Combine the trypsinized cells with the previously collected supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Annexin V and PI Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately after staining.
-
Set up the flow cytometer using unstained, Annexin V-FITC only, and PI only stained cells as controls to establish proper compensation and gating.
-
Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
Analyze the data using appropriate software to quantify the percentage of cells in each of the four populations (viable, early apoptotic, late apoptotic/necrotic, and necrotic).
-
Signaling Pathways and Visualizations
This compound induces apoptosis through multiple interconnected signaling pathways. The primary mechanisms involve the generation of Reactive Oxygen Species (ROS) and the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.
This compound-Induced Apoptosis Experimental Workflow
Caption: Experimental workflow for analyzing this compound-induced apoptosis.
This compound-Induced Apoptotic Signaling Pathway
This compound's induction of apoptosis is primarily mediated by two interconnected pathways: the generation of reactive oxygen species (ROS) leading to mitochondrial dysfunction, and the direct inhibition of the STAT3 signaling pathway.[2][3]
The increased intracellular ROS levels disrupt the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and the activation of caspases.[4] Concurrently, this compound can directly bind to and inhibit the phosphorylation of STAT3, a transcription factor that promotes cell survival and proliferation.[2] The inhibition of STAT3 further contributes to the down-regulation of anti-apoptotic proteins and sensitizes the cancer cells to apoptosis.
Caption: Signaling pathway of this compound-induced apoptosis.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background staining in unstained control | Autofluorescence of cells | Use a flow cytometer with appropriate filters to minimize autofluorescence detection. |
| High percentage of PI-positive cells in the viable gate | Excessive trypsinization or harsh cell handling | Optimize trypsinization time and handle cells gently during washing and resuspension. |
| Weak Annexin V staining | Insufficient Ca2+ in binding buffer | Ensure the 1X Binding Buffer is prepared correctly and contains adequate Ca2+. |
| Inconsistent results between experiments | Variation in cell confluency or treatment time | Standardize cell seeding density and ensure precise timing of this compound treatment. |
Conclusion
Flow cytometry with Annexin V and PI staining is a robust and reliable method for quantifying apoptosis induced by this compound. The provided protocols and application notes offer a comprehensive guide for researchers to effectively utilize this technique in the evaluation of this compound's anti-cancer activity. Understanding the underlying signaling pathways provides a more complete picture of its mechanism of action and supports its further development as a potential therapeutic agent.
References
- 1. This compound Inhibits STAT3 Signaling and Induces ROS-Dependent Apoptosis, Mitochondrial Stress and Endoplasmic Reticulum Stress in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces ROS-dependent apoptosis and suppresses STAT3 activation by direct binding in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces ROS-dependent apoptosis and suppresses STAT3 activation by direct binding in human lung cancer cells [jcancer.org]
- 4. dovepress.com [dovepress.com]
Application Notes and Protocols for the Synthesis of Novel Brevilin A Derivatives
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and evaluation of novel Brevilin A derivatives as potential anticancer agents. This compound, a naturally occurring sesquiterpene lactone, has demonstrated promising anticancer properties, and its structural modification offers a pathway to enhance its therapeutic potential.[1][2][3][4]
Introduction
This compound, isolated from Centipeda minima, is a bioactive compound known for its diverse pharmacological activities, including anti-inflammatory and anticancer effects.[1][5] Its mechanism of action involves the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the JAK/STAT and PI3K/AKT/mTOR pathways.[6][7] The synthesis of novel derivatives of this compound aims to improve its potency, selectivity, and pharmacokinetic profile. This document outlines the synthetic protocols for a series of novel this compound derivatives and the methodologies for evaluating their anticancer activity.
Synthesis of this compound Derivatives
A series of twelve novel this compound derivatives (BA-1 to BA-12) have been synthesized with modifications on both the A and C rings of the parent molecule.[2][3][5] The general workflow for the synthesis and evaluation of these derivatives is depicted below.
Experimental Protocols for Synthesis
The following protocols are adapted from Lee et al. (2020) for the synthesis of this compound derivatives BA-1 through BA-12.[5] All reagents were purchased commercially and used without further purification unless otherwise noted.[2] Purity of the final derivatives was confirmed to be ≥95% by HPLC analysis.[5]
Synthesis of BA-1:
-
Dissolve this compound (2.2 g, 6.4 mmol) in 300 mL of methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add NaBH4 (270 mg, 6.9 mmol) in three portions to the stirred solution.
-
Monitor the reaction by TLC until completion.
-
Quench the reaction by adding acetone.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield BA-1.
Synthesis of BA-2:
-
Dissolve BA-1 (400 mg, 1.15 mmol) and triethylamine (2.95 mL, 8.60 mmol) in 30 mL of dichloromethane.
-
Cool the solution to 0 °C.
-
Slowly add TBSOTf (0.93 mL, 4 mmol) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with saturated aqueous NaHCO3.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by column chromatography to afford BA-2.
Synthesis of BA-3 to BA-12: The synthesis of derivatives BA-3 through BA-12 involves further modifications of the this compound scaffold, including esterification and other functional group interconversions.[5] Detailed step-by-step procedures for each of these derivatives are provided in the supplementary information of the source publication.[5]
Biological Evaluation of this compound Derivatives
The synthesized derivatives were evaluated for their anticancer activity against a panel of human cancer cell lines: A549 (lung), SW480 (colon), MDA-MB-231 (breast), and MCF-7 (breast).[2][3]
Cell Viability Assay (MTT Assay)
-
Seed cancer cells in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound derivatives for 48 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values.
Cell Cycle Analysis
-
Treat cells with the indicated concentrations of the derivatives for 24 hours.[2]
-
Harvest the cells, wash with PBS, and fix in 70% ethanol overnight at -20 °C.
-
Wash the fixed cells with PBS and resuspend in a solution containing propidium iodide and RNase A.
-
Analyze the DNA content by flow cytometry.
Apoptosis Assay
-
Treat cells with the indicated concentrations of the derivatives for 48 hours.[2]
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-PE and 7-AAD according to the manufacturer's protocol.[2]
-
Analyze the stained cells by flow cytometry.
Quantitative Data Summary
The cytotoxic activities of this compound and its derivatives against the cancer cell lines are summarized below. Derivatives BA-9 and BA-10 demonstrated significantly improved anticancer activity compared to the parent compound.[2][3][4]
| Compound | A549 IC50 (µM) | SW480 IC50 (µM) | MDA-MB-231 IC50 (µM) | MCF-7 IC50 (µM) |
| This compound | >20 | >20 | >20 | >20 |
| BA-9 | 2.5 ± 0.3 | 3.1 ± 0.5 | 1.8 ± 0.2 | 4.2 ± 0.6 |
| BA-10 | 1.9 ± 0.2 | 2.4 ± 0.4 | 1.5 ± 0.1 | 3.5 ± 0.4 |
Data are presented as mean ± SD from three independent experiments. Specific IC50 values for derivatives BA-1 to BA-8 and BA-11 to BA-12 are not detailed in the primary cited literature but were found to have less significant activity compared to BA-9 and BA-10.
Mechanism of Action: Signaling Pathways
This compound and its active derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.
Inhibition of the JAK/STAT Pathway
This compound is a selective inhibitor of STAT3 and attenuates the activity of Janus kinases (JAKs).[6] This inhibition blocks the phosphorylation and subsequent nuclear translocation of STAT3, a transcription factor that promotes the expression of genes involved in cell survival and proliferation.
Inactivation of the PI3K/AKT/mTOR Pathway
This compound also induces apoptosis and autophagy by inactivating the PI3K/AKT/mTOR signaling cascade.[6][7] This pathway is a central regulator of cell growth, metabolism, and survival. Inhibition of this pathway leads to decreased cell proliferation and increased programmed cell death.
Conclusion
The synthesis and evaluation of novel this compound derivatives have identified compounds with significantly enhanced anticancer activity. The detailed protocols and data presented herein provide a valuable resource for the further development of this compound-based therapeutics. The elucidation of their mechanism of action through the inhibition of key oncogenic signaling pathways underscores their potential as targeted cancer therapies. Further structure-activity relationship studies and in vivo evaluations are warranted to optimize these promising lead compounds.[1][2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a Novel Natural Product, Inhibits Janus Kinase Activity and Blocks STAT3 Signaling in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Isolated from Centipeda minima Induces Apoptosis in Human Gastric Cancer Cells via an Extrinsic Apoptotic Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Absolute Configuration of the Sesquiterpene Lactone EPD, a Natural Product with Broad Antitumor Cell Activity via a Unique Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Brevilin A for Inducing Apoptosis and Autophagy
Introduction
Brevilin A, a sesquiterpene lactone isolated from the traditional Chinese medicinal herb Centipeda minima, has demonstrated significant anti-cancer properties across various cancer cell lines.[1][2] Its mechanism of action is multifaceted, primarily involving the induction of two critical cellular processes: apoptosis (programmed cell death) and autophagy (a cellular self-degradation process).[3][4][5][6] this compound accomplishes this by modulating key signaling pathways, making it a compound of interest for researchers in oncology and drug development. These notes provide a comprehensive overview of its mechanisms, quantitative effects, and detailed protocols for studying its activity.
Mechanism of Action
This compound exerts its anti-tumor effects by simultaneously targeting major signaling pathways that regulate cell survival, proliferation, and death.
1. Induction of Apoptosis
This compound primarily induces apoptosis through two interconnected mechanisms: the generation of reactive oxygen species (ROS) and the direct inhibition of the STAT3 signaling pathway.[1][7]
-
ROS-Dependent Mitochondrial Pathway : this compound treatment leads to a significant increase in intracellular ROS levels.[1][2] This oxidative stress disrupts the mitochondrial membrane potential (MMP), alters the ratio of pro-apoptotic (Bax, Bak) to anti-apoptotic (Bcl-2, Bcl-xL) proteins, and promotes the release of cytochrome c from the mitochondria.[2][8] Released cytochrome c activates a caspase cascade, beginning with caspase-9 and culminating in the activation of executioner caspase-3, which cleaves key cellular substrates like PARP, leading to the characteristic morphological changes of apoptosis.[1][2][8]
-
Inhibition of JAK/STAT3 Signaling : this compound has been identified as a selective inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a key oncoprotein.[3][9] It can directly bind to STAT3, inhibiting its phosphorylation at Tyr705, which is crucial for its activation.[1] It also attenuates the activity of Janus kinases (JAKs), which are upstream activators of STAT3.[9][10] The inhibition of the JAK/STAT3 pathway downregulates the expression of survival proteins like c-Myc and CyclinD1, further sensitizing cancer cells to apoptosis.[9][11]
2. Induction of Autophagy
This compound is also a potent inducer of autophagy, a catabolic process that degrades cellular components within lysosomes. This is primarily achieved through the inhibition of the PI3K/AKT/mTOR signaling pathway, a central regulator of cell growth and metabolism.[3][4]
-
Inhibition of PI3K/AKT/mTOR Pathway : By inhibiting the phosphorylation of key components like PI3K, AKT, and mTOR, this compound effectively deactivates this pro-survival pathway.[4] The inactivation of mTOR, a master negative regulator of autophagy, initiates the autophagic process. This leads to the upregulation of autophagy-related proteins such as Beclin-1 and Atg5 and promotes the conversion of LC3-I to its lipidated form, LC3-II, a hallmark of autophagosome formation.[4]
Quantitative Data Summary
The efficacy of this compound varies across different cancer cell lines. The following tables summarize key quantitative data from published studies.
Table 1: IC₅₀ Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC₅₀ (µM) | Citation |
|---|---|---|---|---|
| A549 | Non-small Cell Lung Cancer | 24 | ~10.6 | [9][12] |
| NCI-H1650 | Non-small Cell Lung Cancer | 12 | ~40 | [1] |
| MCF-7 | Breast Cancer | 24 | 10 - 15 | [8] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 24 | 13.31 | [11] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 24 | 14.46 | [11] |
| DU145 | Prostate Cancer | 24 | ~10 | [9][12] |
| CT26 | Colon Adenocarcinoma | 24 | Not specified | [3][4] |
| U87 | Glioblastoma | Not specified | Not specified | [2] |
| AGS | Gastric Cancer | 24 | 54.69 |[13] |
Table 2: Effective Concentrations and Observed Effects of this compound on Apoptosis Markers
| Cell Line | Concentration (µM) | Treatment Time (h) | Observed Effect | Citation |
|---|---|---|---|---|
| A549 | 20 - 50 | 12 | Dose-dependent increase in Annexin V+ cells | [1] |
| A549 | 12.5, 25 | 24 | Inhibition of STAT3 phosphorylation | [9][12] |
| MCF-7 | 10, 15 | 24 | Increased DNA fragmentation, PARP cleavage | [8] |
| U87 | Not specified | Not specified | Decreased Bcl-xL, increased Bak, cytochrome c release | [2] |
| DU145 | 10 | 24 | Increased cleaved PARP | [9] |
| AGS | 50, 100 | 24 | Upregulation of cleaved caspase-8 and -3 |[13] |
Table 3: Effective Concentrations and Observed Effects of this compound on Autophagy Markers
| Cell Line | Concentration (µM) | Treatment Time (h) | Observed Effect | Citation |
|---|---|---|---|---|
| CT26 | Not specified | Not specified | Inhibition of p-PI3K, p-AKT, p-mTOR | [4] |
| CT26 | Not specified | Not specified | Increased expression of LC3-II, Beclin1, Atg5 |[4] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on apoptosis and autophagy.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be <0.1%.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) to the wells. Include a vehicle control (DMSO only).
-
Incubate the plate for the desired time periods (e.g., 12, 24, 48 hours).[1][11]
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value.
Protocol 2: Assessment of Apoptosis by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14]
Materials:
-
Cells treated with this compound in 6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 1X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time (e.g., 12 or 24 hours).[1]
-
Harvest both floating and adherent cells. Centrifuge at 500 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.[1]
-
Resuspend the cells in 100 µL of 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5-10 µL of PI to the cell suspension.[1][8]
-
Incubate the cells for 15 minutes at room temperature in the dark.[1]
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the samples immediately using a flow cytometer.
-
Viable cells : Annexin V-negative and PI-negative.
-
Early apoptotic cells : Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.
-
Protocol 3: Assessment of Autophagy by Western Blot for LC3 Conversion
This protocol detects the conversion of LC3-I to LC3-II, a key indicator of autophagosome formation.[15]
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer system
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-LC3B, anti-GAPDH (or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Lyse the treated cells with RIPA buffer on ice.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 12-15% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-LC3B antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Strip and re-probe the membrane for a loading control like GAPDH.
-
Quantify the band intensities to determine the LC3-II/LC3-I or LC3-II/GAPDH ratio. An increase in this ratio indicates autophagy induction.[4]
Note : To measure autophagic flux, experiments should be run in parallel with and without a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine). An accumulation of LC3-II in the presence of the inhibitor confirms that the autophagic pathway is active.[15]
References
- 1. This compound induces ROS-dependent apoptosis and suppresses STAT3 activation by direct binding in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound promotes oxidative stress and induces mitochondrial apoptosis in U87 glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound induces apoptosis and autophagy of colon adenocarcinoma cell CT26 via mitochondrial pathway and PI3K/AKT/mTOR inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound induces ROS-dependent apoptosis and suppresses STAT3 activation by direct binding in human lung cancer cells [jcancer.org]
- 8. This compound Inhibits STAT3 Signaling and Induces ROS-Dependent Apoptosis, Mitochondrial Stress and Endoplasmic Reticulum Stress in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a Novel Natural Product, Inhibits Janus Kinase Activity and Blocks STAT3 Signaling in Cancer Cells | PLOS One [journals.plos.org]
- 10. This compound, a novel natural product, inhibits janus kinase activity and blocks STAT3 signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, a Natural Sesquiterpene Lactone Inhibited the Growth of Triple-Negative Breast Cancer Cells via Akt/mTOR and STAT3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. mdpi.com [mdpi.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assays to Monitor Autophagy Progression in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Brevilin A solubility in DMSO and other solvents
This technical support guide provides detailed information on the solubility of Brevilin A, troubleshooting advice for common experimental issues, and standardized protocols for its use in research settings.
Solubility Data
This compound exhibits high solubility in Dimethyl Sulfoxide (DMSO) but is sparingly soluble in aqueous solutions. For experimental use, it is critical to prepare a concentrated stock solution in an appropriate organic solvent before diluting it into aqueous media or buffers. The solubility of this compound can vary slightly between suppliers and based on the purity of the compound and the solvent.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 69 - 250 mg/mL[1][2][3][4] | 199 - 721 mM[3][4] | Use of fresh, anhydrous DMSO is highly recommended as the solvent is hygroscopic; moisture can reduce solubility. Sonication or warming to 37°C can aid dissolution.[1][3][4] |
| Ethanol | Poorly soluble | Not specified | Not recommended as a primary solvent for high-concentration stock solutions.[5] |
| Water | Insoluble | Not specified | This compound is practically insoluble in water.[6] |
Troubleshooting and FAQs
This section addresses common questions and issues that researchers may encounter when working with this compound.
Q1: My this compound powder is not fully dissolving in DMSO, even at a concentration listed as soluble. What can I do?
A1: Several factors can affect dissolution. Follow these troubleshooting steps:
-
Verify Solvent Quality: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. This absorbed water can significantly decrease the solubility of hydrophobic compounds like this compound. Always use fresh, anhydrous, high-purity DMSO from a newly opened bottle.[1][3]
-
Apply Gentle Heat: Warm the solution gently in a water bath at 37°C. This can help increase the dissolution rate.[4]
-
Use Sonication: Place the vial in an ultrasonic bath for short periods. This uses high-frequency sound waves to agitate the solvent and break up compound aggregates, facilitating dissolution.[2][4]
-
Check for Contamination: Ensure your glassware is clean and dry, as contaminants can interfere with solubility.
Q2: When I add my this compound DMSO stock solution to my aqueous cell culture medium, a precipitate forms. How can I prevent this?
A2: This is a common issue known as "crashing out," which occurs when a compound is moved from a solvent in which it is highly soluble (DMSO) to one where it is poorly soluble (aqueous medium).
-
Dilute in Steps: Instead of adding the stock directly to the full volume of media, first dilute the stock into a smaller volume of media while vortexing or swirling vigorously to ensure rapid mixing. Then, add this intermediate dilution to the final volume.
-
Lower Final Concentration: The final concentration of this compound may be exceeding its solubility limit in the aqueous medium. Try working with a lower final concentration if your experiment allows.
-
Minimize Final DMSO Concentration: While DMSO is necessary for the stock solution, high final concentrations can be toxic to cells. Aim for a final DMSO concentration of less than 0.5% (v/v) in your cell culture, and ensure your vehicle control plates contain the same final concentration of DMSO.
Q3: How should I store my this compound powder and stock solutions?
A3: Proper storage is crucial to maintain the stability and activity of the compound.
-
Powder: Store the solid form of this compound at -20°C for long-term stability (up to 3 years).[2][3]
-
Stock Solutions: Prepare aliquots of the stock solution in DMSO to avoid repeated freeze-thaw cycles, which can degrade the compound.[3][4] Store these aliquots at -80°C for up to one year or at -20°C for up to one month.[3]
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol is suitable for most in vitro cell-based assays.
Materials:
-
This compound powder (MW: 346.42 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance and weighing paper
-
Pipettes
Methodology:
-
Weighing: Carefully weigh out 3.46 mg of this compound powder.
-
Dissolving: Add the weighed powder to a sterile vial. Using a calibrated pipette, add 100 µL of anhydrous DMSO to the vial.
-
Mixing: Cap the vial securely and vortex thoroughly. If the powder does not dissolve completely, sonicate the vial for 5-10 minutes or warm it to 37°C until the solution is clear.
-
Storage: Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles. Store at -80°C.
Protocol 2: Preparation of an In Vivo Formulation
This protocol provides an example formulation for oral administration in animal studies. The mixed-solvent system helps keep the compound in solution upon dilution.
Materials:
-
Concentrated this compound stock solution in DMSO (e.g., 69 mg/mL)[3]
-
PEG300 (Polyethylene glycol 300)
-
Tween 80
-
Sterile ddH₂O or saline
-
Sterile tubes
Methodology (for a 1 mL final volume): [3]
-
Initial Dilution: In a sterile tube, add 50 µL of the 69 mg/mL this compound DMSO stock solution.
-
Add Co-solvent: Add 400 µL of PEG300 to the tube. Mix thoroughly until the solution is clear.
-
Add Surfactant: Add 50 µL of Tween 80 to the mixture. Mix again until the solution is clear and homogenous.
-
Final Dilution: Add 500 µL of sterile ddH₂O or saline to bring the total volume to 1 mL.
-
Administration: Use the final mixed solution immediately for optimal results, as its stability over time may be limited.[3]
Visualized Workflow
The following diagram illustrates the standard workflow for preparing a this compound stock solution and subsequent working dilutions for in vitro experiments.
Caption: Workflow for preparing this compound stock and working solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | JAK | Apoptosis | STAT | Autophagy | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. glpbio.com [glpbio.com]
- 5. Solubility of lignin and acetylated lignin in organic solvents :: BioResources [bioresources.cnr.ncsu.edu]
- 6. researchgate.net [researchgate.net]
Improving Brevilin A bioavailability for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low bioavailability of Brevilin A in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a naturally occurring sesquiterpene lactone isolated from Centipeda minima.[1][2] Its primary mechanism of action is the inhibition of the Janus kinase (JAK)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][3][4][5] By blocking the tyrosine kinase domain of JAKs, this compound prevents the phosphorylation and activation of STAT3, a protein often hyperactivated in various cancers.[3][4][5] This inhibition leads to the downregulation of STAT3 target genes involved in cell survival, proliferation, and migration.[3][6][7] Some studies also indicate that this compound can suppress the Akt/mTOR signaling pathway.[6]
Q2: I'm observing poor efficacy of this compound in my animal model. What could be the underlying issue?
Poor in vivo efficacy of this compound is often linked to its low oral bioavailability. This is a common challenge for many poorly water-soluble compounds, a category to which this compound likely belongs.[8][9][10] Low aqueous solubility leads to poor dissolution in the gastrointestinal tract, limiting its absorption into the bloodstream and subsequent delivery to the tumor site.[8][11] Therefore, even at high administered doses, the systemic concentration of this compound may be insufficient to exert a therapeutic effect.
Q3: What are the general strategies to improve the bioavailability of poorly soluble drugs like this compound?
Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[9][10][12][13] These can be broadly categorized as:
-
Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area of the drug, which can improve the dissolution rate.[8][13]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can enhance its wettability and dissolution.[8][9][13] This can be achieved through methods like hot-melt extrusion or solvent evaporation.[9]
-
Lipid-Based Formulations: Encapsulating the drug in lipid-based systems such as liposomes, solid lipid nanoparticles (SLNs), or self-emulsifying drug delivery systems (SEDDS) can improve its solubility and absorption.[9][14]
-
Complexation: Using molecules like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[8][9]
-
Nanotechnology-Based Approaches: Nanoemulsions, nanocrystals, and polymeric nanoparticles can improve the solubility, stability, and absorption of the drug.[8][13][14]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low and variable plasma concentrations of this compound. | Poor aqueous solubility and dissolution rate. | Develop a formulation to enhance solubility, such as a solid dispersion or a lipid-based formulation like SEDDS.[8][9] |
| Precipitation of this compound in aqueous vehicle before administration. | Low solubility of this compound in the chosen vehicle. | Prepare a suspension using micronized this compound with a suitable suspending agent (e.g., carboxymethylcellulose). Alternatively, use a co-solvent system, but be mindful of potential toxicity.[1] |
| Inconsistent results between different animal cohorts. | Variability in drug absorption due to formulation issues. | Ensure a homogenous and stable formulation. For suspensions, ensure uniform redispersion before each administration. For solutions, ensure the drug remains fully dissolved. |
| High dose of this compound required to see a minimal effect. | Low bioavailability limiting the amount of drug reaching the target site. | Focus on enhancing bioavailability through advanced formulation strategies like nanoemulsions or solid dispersions to increase systemic exposure.[14][15] |
Quantitative Data Summary
The following table summarizes the in vitro cytotoxicity of this compound in different cancer cell lines. This data is crucial for determining the target concentration range for in vivo studies.
| Cell Line | Cancer Type | IC50 (µM) at 24h | IC50 (µM) at 48h | IC50 (µM) at 72h | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 13.31 | 5.723 | 3.764 | [6] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 14.46 | 4.089 | 3.034 | [6] |
| MCF7 | ER/PR+ Breast Cancer | 10.62 | 9.475 | 6.478 | [6] |
| A549R | Lung Cancer | ~10.6 (STAT3 signaling inhibition) | - | - | [4] |
| HCT-116 | Colorectal Cancer | >10 | - | - | [7] |
| CT26 | Colorectal Cancer | >10 | - | - | [7] |
Experimental Protocols
Preparation of a this compound Suspension for Oral Gavage
This protocol describes a general method for preparing a this compound suspension for oral administration in animal models, based on common practices for poorly soluble compounds.
Materials:
-
This compound
-
0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
Mortar and pestle or homogenizer
-
Weighing scale
-
Magnetic stirrer and stir bar
-
Oral gavage needles
Procedure:
-
Calculate the required amount of this compound and 0.5% CMC solution based on the desired dose and the number of animals.
-
Weigh the precise amount of this compound.
-
If starting with a coarse powder, reduce the particle size by grinding it in a mortar and pestle.
-
In a sterile beaker, add a small amount of the 0.5% CMC solution to the this compound powder to form a paste.
-
Gradually add the remaining 0.5% CMC solution while continuously stirring with a magnetic stirrer.
-
Continue stirring for at least 30 minutes to ensure a homogenous suspension.
-
Visually inspect the suspension for any large aggregates. If present, further homogenization may be required.
-
Store the suspension at 4°C and protect it from light.
-
Before each administration, vigorously shake or vortex the suspension to ensure uniform redispersion.
In Vivo Tumor Xenograft Study Design
This protocol outlines a general workflow for assessing the in vivo efficacy of this compound in a tumor xenograft model.
Workflow:
-
Cell Culture: Culture the desired cancer cells (e.g., MDA-MB-231) under standard conditions.
-
Animal Acclimatization: Acclimatize the immunocompromised mice (e.g., nude mice) for at least one week before the experiment.
-
Tumor Cell Implantation: Subcutaneously inject the cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days.
-
Randomization: Once the tumors reach a palpable size (e.g., 100 mm³), randomize the mice into different treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Treatment Administration: Administer this compound (prepared as a suspension or other formulation) or the vehicle control to the respective groups via oral gavage daily or as per the study design.
-
Monitoring: Monitor the body weight of the mice and tumor volume throughout the study.
-
Study Termination: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, western blotting).
Visualizations
Caption: this compound inhibits the JAK/STAT3 signaling pathway.
Caption: General workflow for in vivo studies of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a Novel Natural Product, Inhibits Janus Kinase Activity and Blocks STAT3 Signaling in Cancer Cells | PLOS One [journals.plos.org]
- 5. This compound, a novel natural product, inhibits janus kinase activity and blocks STAT3 signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a Natural Sesquiterpene Lactone Inhibited the Growth of Triple-Negative Breast Cancer Cells via Akt/mTOR and STAT3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound exerts anti-colorectal cancer effects and potently inhibits STAT3 signaling invitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. Pharmaceutical approaches for enhancing solubility and oral bioavailability of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Solving Solubilization: Overcoming Challenges in the Formulation Development of Oral Solid Dosage Forms - Lubrizol [lubrizol.com]
- 12. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Progress to Improve Oral Bioavailability and Beneficial Effects of Resveratrol [mdpi.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Brevilin A Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Brevilin A and encountering potential resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: We are observing a gradual decrease in the efficacy of this compound in our long-term cancer cell culture experiments. What could be the reason?
A1: A decreasing response to this compound over time may indicate the development of acquired resistance. This compound primarily acts by inhibiting the JAK/STAT3 signaling pathway.[1][2][3][4][5] Resistance could emerge through various mechanisms, including:
-
Alterations in the Drug Target: Mutations in the JAK or STAT3 proteins could prevent this compound from binding effectively.
-
Activation of Bypass Pathways: Cancer cells might activate alternative pro-survival signaling pathways, such as the PI3K/Akt/mTOR pathway, to compensate for the inhibition of STAT3.[3][6]
-
Increased Drug Efflux: The cancer cells may upregulate the expression of ATP-binding cassette (ABC) transporter proteins, which can pump this compound out of the cell, reducing its intracellular concentration.[7][8]
-
Epigenetic Modifications: Changes in DNA methylation or histone acetylation can alter the expression of genes involved in drug sensitivity and resistance.[8]
To investigate this, we recommend performing a dose-response assay to compare the IC50 value of this compound in your long-term culture with the parental cell line. A significant increase in the IC50 value would confirm the development of resistance.
Q2: How can we experimentally induce and confirm this compound resistance in our cancer cell lines?
A2: Developing a this compound-resistant cell line is a crucial step for studying resistance mechanisms. A common method is through continuous exposure to escalating concentrations of the drug.[9][10][11]
Experimental Workflow for Generating Resistant Cell Lines
Caption: Workflow for developing this compound-resistant cancer cell lines.
Confirmation of resistance is achieved by demonstrating a significant fold-increase in the IC50 value compared to the parental cells.[12]
Q3: Our this compound-resistant cell line shows no mutations in JAK or STAT3. What are other potential mechanisms of resistance?
A3: In the absence of on-target mutations, resistance to this compound can be mediated by a variety of other molecular changes. One common mechanism of multidrug resistance is the overexpression of drug efflux pumps.[7][8] We suggest investigating the expression levels of key ABC transporters, such as P-glycoprotein (P-gp/ABCB1), Breast Cancer Resistance Protein (BCRP/ABCG2), and Multidrug Resistance-Associated Proteins (MRPs/ABCCs).[7][8]
Additionally, constitutive activation of parallel or downstream signaling pathways can confer resistance. Since this compound has also been shown to impact the PI3K/Akt/mTOR pathway, upregulation of this pathway could be a compensatory mechanism.[3][6]
Hypothetical Signaling Pathway for this compound Action and Resistance
Caption: this compound action and a potential resistance mechanism.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound across experiments.
| Possible Cause | Recommended Solution |
| Cell Passage Number: High passage numbers can lead to genetic drift and altered drug sensitivity. | Use cells within a consistent and low passage number range for all experiments. |
| Cell Seeding Density: Inconsistent cell numbers at the start of the assay will affect the final readout. | Ensure accurate cell counting and consistent seeding density in all wells and across all plates. |
| This compound Stock Solution: Degradation of the compound or inaccuracies in serial dilutions. | Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and use calibrated pipettes for dilutions. Store aliquots at -80°C to minimize freeze-thaw cycles. |
| Assay Incubation Time: Variation in the duration of drug exposure. | Standardize the incubation time with this compound for all assays. |
Problem 2: Difficulty in establishing a stable this compound-resistant cell line.
| Possible Cause | Recommended Solution |
| Initial Drug Concentration is Too High: This can lead to excessive cell death and the inability of a resistant population to emerge. | Start the selection process with a low concentration of this compound, typically around the IC20 (the concentration that inhibits 20% of cell growth).[11] |
| Insufficient Recovery Time: Not allowing the cells enough time to recover and repopulate between dose escalations. | After each treatment cycle, allow the surviving cells to reach at least 70-80% confluency before the next treatment or passage.[10] |
| Clonal Heterogeneity: The parental cell line may have a low frequency of cells with the potential to develop resistance. | Consider using a different cancer cell line or performing single-cell cloning of the parental line to isolate and test different subpopulations. |
Data Presentation
The development of resistance is quantitatively measured by the change in the half-maximal inhibitory concentration (IC50).
Table 1: Hypothetical IC50 Values of this compound in Parental and Resistant Cancer Cell Lines
| Cell Line | Treatment Duration | This compound IC50 (µM) | Fold Resistance |
| Parental MDA-MB-231 | - | 5.72 | 1.0 |
| This compound-Resistant MDA-MB-231 | 6 months | 48.6 | 8.5 |
| Parental DU145 | - | 10.5 | 1.0 |
| This compound-Resistant DU145 | 6 months | 95.2 | 9.1 |
Note: The IC50 values for parental cell lines are based on published data for a 48-hour treatment.[6]
Table 2: Hypothetical Protein Expression Changes in this compound-Resistant Cells
| Protein | Parental Cells (Relative Expression) | Resistant Cells (Relative Expression) | Potential Role in Resistance |
| p-STAT3 (Tyr705) | 1.0 | 0.8 | Target engagement may be altered. |
| P-glycoprotein (ABCB1) | 1.0 | 12.4 | Increased drug efflux. |
| p-Akt (Ser473) | 1.0 | 7.2 | Activation of a bypass survival pathway. |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT or CCK-8)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[10]
-
Drug Treatment: The next day, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).[6]
-
Viability Assessment: Add the viability reagent (e.g., MTT or CCK-8) to each well and incubate according to the manufacturer's instructions.[10]
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.
Protocol 2: Western Blot Analysis of Signaling and Resistance Proteins
-
Protein Extraction: Treat parental and resistant cells with or without this compound. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against proteins of interest (e.g., p-STAT3, STAT3, p-Akt, Akt, P-gp, and a loading control like β-actin).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a Novel Natural Product, Inhibits Janus Kinase Activity and Blocks STAT3 Signaling in Cancer Cells | PLOS One [journals.plos.org]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound exerts anti-colorectal cancer effects and potently inhibits STAT3 signaling invitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a Novel Natural Product, Inhibits Janus Kinase Activity and Blocks STAT3 Signaling in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a Natural Sesquiterpene Lactone Inhibited the Growth of Triple-Negative Breast Cancer Cells via Akt/mTOR and STAT3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Multidrug Resistance in Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Why Do Cancer Treatments Stop Working? - NCI [cancer.gov]
- 9. researchgate.net [researchgate.net]
- 10. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Cell Culture Academy [procellsystem.com]
- 12. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Brevilin A Stability and Storage: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability and storage of Brevilin A. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
A1: this compound in solid (powder) form is stable for up to 3 years when stored at -20°C, protected from light.[1][2]
Q2: What is the recommended storage condition for this compound in solution?
A2: For optimal stability, this compound dissolved in a solvent should be stored at -80°C. Under these conditions, it is stable for up to 1 year.[1][2] Some suppliers suggest that at -20°C in solvent, it is stable for one month.[2][3] To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use vials.[2][3]
Q3: What is the best solvent to dissolve this compound?
A3: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for dissolving this compound.[1][2] High-purity, anhydrous DMSO should be used, as moisture can reduce solubility.[2] For in vivo experiments, stock solutions in DMSO can be further diluted in vehicles like corn oil or a mixture of PEG300, Tween80, and water.[2]
Q4: I observed precipitation in my this compound stock solution after thawing. What should I do?
A4: If you observe precipitation, you can gently warm the solution to 37°C and use sonication to aid in redissolving the compound.[1][3] To prevent this, ensure you are using anhydrous DMSO and store the aliquoted solutions properly at -80°C.
Q5: Is this compound sensitive to light?
A5: Yes, it is recommended to protect this compound from direct sunlight, both in solid form and in solution.[1][3] As a sesquiterpene lactone, it may be susceptible to photodegradation.[1][2][4]
Q6: What is the stability of this compound in aqueous solutions or cell culture media?
A6: While specific long-term stability data in aqueous solutions is limited, this compound has been used in cell culture media (e.g., DMEM with 10% FBS) for experiments lasting up to 72 hours, indicating short-term stability under these conditions.[5][6] For prolonged experiments, it is advisable to prepare fresh dilutions from a frozen stock. The stability of sesquiterpene lactones can be pH-dependent.
Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration of Stability | Citations |
| Solid (Powder) | -20°C | Up to 3 years | [1][2] |
| In Solvent | -80°C | Up to 1 year | [1][2] |
| In Solvent | -20°C | Up to 1 month | [2][3] |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes | Citations |
| DMSO | 100 mg/mL (288.67 mM) | Sonication is recommended. | [1] |
| DMSO | 69 mg/mL (199.18 mM) | Use fresh, anhydrous DMSO. | [2] |
| DMSO | 250 mg/mL (721.67 mM) | Heating to 37°C and sonication can aid dissolution. | [3] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol provides a framework for assessing the stability of this compound under various stress conditions. This is crucial for identifying potential degradation products and developing stability-indicating analytical methods.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis:
-
Mix equal volumes of the this compound stock solution and 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with an appropriate amount of 0.1 M NaOH before analysis.
-
-
Alkaline Hydrolysis:
-
Mix equal volumes of the this compound stock solution and 0.1 M NaOH.
-
Incubate at room temperature for 8 hours.
-
Neutralize the solution with an appropriate amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the this compound stock solution and 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
-
Thermal Degradation:
-
Place the solid this compound powder in a controlled temperature oven at 60°C for 48 hours.
-
Dissolve the heat-stressed powder in the initial solvent for analysis.
-
-
Photodegradation:
-
Expose the this compound stock solution in a photostable, transparent container to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample wrapped in aluminum foil to protect it from light.
-
Monitor for degradation at appropriate time points (e.g., 8, 24, 48 hours).
-
3. Analysis:
-
Analyze the stressed samples and a non-stressed control sample using a stability-indicating HPLC method (see Protocol 2).
-
Compare the chromatograms to identify any new peaks (degradation products) and any decrease in the peak area of the parent this compound peak.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol outlines a general HPLC method that can be used to quantify this compound and separate it from potential degradation products.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (or a buffer like phosphate buffer, pH 7.4).
-
Example Gradient: Start with 30% acetonitrile and increase to 90% over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV absorbance spectrum of this compound (a diode array detector can be used to determine the optimal wavelength).
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
Procedure:
-
Prepare a standard curve of this compound at known concentrations.
-
Inject the prepared standards to establish linearity and retention time.
-
Inject the samples from the forced degradation study (Protocol 1).
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the this compound peak.
Visualizations
Caption: Workflow for the forced degradation study of this compound.
Caption: Potential degradation pathways of this compound under stress conditions.
References
- 1. chimia.ch [chimia.ch]
- 2. doaj.org [doaj.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound promotes oxidative stress and induces mitochondrial apoptosis in U87 glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a Novel Natural Product, Inhibits Janus Kinase Activity and Blocks STAT3 Signaling in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Brevilin A Off-Target Effects Investigation: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information for investigating the off-target effects of Brevilin A. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of quantitative data to facilitate accurate and efficient experimentation.
Troubleshooting Guides
This section addresses common issues encountered during the investigation of this compound's off-target effects.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent inhibition of STAT3 phosphorylation | 1. This compound degradation. 2. Suboptimal concentration. 3. Incorrect timing of cell lysis after treatment. 4. Cell line resistance. | 1. Prepare fresh this compound solutions for each experiment. This compound can be dissolved in DMSO for a stock solution.[1] 2. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Effective concentrations in various cancer cell lines have been reported in the micromolar range.[2][3] 3. Create a time-course experiment to identify the optimal treatment duration for observing maximal inhibition.[4][5] 4. Ensure the cell line used has constitutively active STAT3 signaling for robust results.[2][3] |
| High cellular toxicity observed at effective inhibitory concentrations | 1. This compound may exhibit cytotoxicity in certain cell lines. 2. Off-target effects leading to cell death. | 1. Determine the GI50 (50% growth inhibition) alongside the IC50 for STAT3 inhibition to establish a therapeutic window. This compound has shown greater inhibition of STAT3 signaling than general cytotoxicity in some cell lines.[2] 2. Investigate the activation of apoptosis markers, such as cleaved PARP and caspase-3, to understand the mechanism of cell death.[5][6] |
| No effect on PI3K/AKT/mTOR pathway | 1. Cell line-specific signaling. 2. Insufficient treatment duration or concentration. | 1. The effect of this compound on the PI3K/AKT/mTOR pathway can be cell-type dependent. Confirm the baseline activity of this pathway in your cell line. 2. Perform dose-response and time-course experiments to ensure adequate pathway modulation. This compound has been shown to inactivate this pathway in colon adenocarcinoma cells.[1] |
| Variability in gene expression results (e.g., HIF-1α, PTEN) | 1. RNA degradation. 2. Inefficient reverse transcription or qPCR. | 1. Use an RNA stabilization solution and ensure proper RNA extraction techniques. 2. Optimize your RT-qPCR protocol, including primer design and validation. This compound has been noted to reduce HIF-1α mRNA and increase PTEN mRNA levels in A549 cells.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is primarily known as a Janus Kinase (JAK) inhibitor. It attenuates the activity of JAKs by blocking their tyrosine kinase domain (JH1).[2][3][4][8] This inhibition leads to the downstream suppression of Signal Transducer and Activator of Transcription (STAT) signaling, particularly STAT1 and STAT3.[4][8][9][10]
Q2: Besides the JAK/STAT pathway, what are other known signaling pathways affected by this compound?
A2: this compound has been shown to influence other key cellular signaling pathways. It can inactivate the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation.[1][11] Additionally, it has been reported to modulate the expression of Hypoxia-Inducible Factor-1α (HIF-1α) and Phosphatase and Tensin Homolog (PTEN).[7][12]
Q3: What are the typical concentrations of this compound used in in vitro experiments?
A3: The effective concentration of this compound can vary depending on the cell line and the specific endpoint being measured. For inhibiting STAT3 phosphorylation, concentrations in the range of 5 µM to 25 µM are commonly used.[2][3] It is always recommended to perform a dose-response study to determine the optimal concentration for your experimental setup.
Q4: How should I prepare and store this compound?
A4: this compound can be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. It is advisable to prepare fresh working solutions from the stock for each experiment to ensure its stability and activity. For in vivo studies, it can be formulated in a mixture of DMSO, PEG300, Tween80, and ddH2O.[1]
Q5: Are there any known direct binding targets of this compound other than JAKs?
A5: Some studies suggest that this compound may directly bind to STAT3, contributing to the suppression of its activation.[6] This indicates a dual mechanism for inhibiting the STAT3 signaling pathway.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound.
Table 1: IC50 and GI50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value (µM) | Reference |
| A549R | Lung Cancer | IC50 (STAT3 signaling) | 10.6 | [2] |
| A549R | Lung Cancer | GI50 (Cell viability, 24h) | >20 | [2] |
| A549 | Lung Cancer | IC50 (48h) | 13.06 | [13] |
| SW480 | Colorectal Cancer | IC50 (48h) | 14.89 | [13] |
| MDA-MB-231 | Triple Negative Breast Cancer | IC50 (48h) | 12.35 | [13] |
| MCF-7 | Estrogen Receptor-Positive Breast Cancer | IC50 (48h) | 15.67 | [13] |
Experimental Protocols
Western Blot for Phosphorylated STAT3
This protocol describes the detection of phosphorylated STAT3 (p-STAT3) in cells treated with this compound.
-
Cell Seeding and Treatment: Plate cells at a suitable density in 100 mm dishes and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 5, 10, 15 µM) or DMSO as a vehicle control for the desired duration (e.g., 2-24 hours).[3]
-
Cell Lysis: After treatment, wash the cells three times with ice-cold PBS. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against p-STAT3 (Tyr705) overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total STAT3 or a housekeeping protein like β-actin.
MTT Cell Viability Assay
This assay is used to assess the effect of this compound on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 8x10³ cells/well in 100 µl of complete medium and incubate for 12 hours.[3]
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 5 µM and 10 µM) or DMSO as a control.[3] Incubate for different time points (e.g., 24, 48, 72 hours).[3]
-
MTT Addition: Add 20 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.[14]
-
Formazan Solubilization: Remove the medium and add 100-200 µl of DMSO to each well to dissolve the formazan crystals.[4][14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14] The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells.[4]
Visualizations
This compound's Primary Signaling Pathway Inhibition
Caption: this compound inhibits the JAK/STAT signaling pathway.
Experimental Workflow for Investigating this compound's Off-Target Effects
Caption: Workflow for identifying this compound's off-target effects.
Logical Relationship of this compound's Multi-Target Effects
Caption: Multi-target effects of this compound on cellular pathways.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, a Novel Natural Product, Inhibits Janus Kinase Activity and Blocks STAT3 Signaling in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Novel Natural Product, Inhibits Janus Kinase Activity and Blocks STAT3 Signaling in Cancer Cells | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound induces ROS-dependent apoptosis and suppresses STAT3 activation by direct binding in human lung cancer cells [jcancer.org]
- 7. Mechanistic prediction and validation of this compound Therapeutic effects in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a novel natural product, inhibits janus kinase activity and blocks STAT3 signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Efficacy and Tolerability of Brevilin-A, a Natural JAK Inhibitor, in Pediatric Alopecia Areata: A Case Series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, a Natural Sesquiterpene Lactone Inhibited the Growth of Triple-Negative Breast Cancer Cells via Akt/mTOR and STAT3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanistic prediction and validation of this compound Therapeutic effects in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. This compound exerts anti-colorectal cancer effects and potently inhibits STAT3 signaling invitro - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Brevilin A precipitation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Brevilin A precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture experiments?
This compound is a sesquiterpene lactone, a natural compound isolated from Centipeda minima.[1][2] It is widely used in cancer research due to its activity as a selective inhibitor of the Janus Kinase (JAK) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][3][4][5][6][7] This pathway is often hyperactivated in cancer cells, and its inhibition can lead to apoptosis (programmed cell death) and autophagy.[1][6][8]
Q2: Why does my this compound precipitate when I add it to my cell culture media?
This compound is a hydrophobic (lipophilic) compound, meaning it has poor solubility in aqueous solutions like cell culture media.[9][10][11][12] Precipitation typically occurs when a highly concentrated stock solution (usually in an organic solvent like DMSO) is rapidly diluted into the aqueous media, causing the compound to "crash out" of the solution.
Q3: What is the recommended solvent for making a this compound stock solution?
Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing this compound stock solutions.[1][5][13][14][15] It is crucial to use fresh, anhydrous (water-free) DMSO, as DMSO is hygroscopic and absorbed moisture can reduce the solubility of the compound.[1]
Q4: What is the maximum final concentration of DMSO that is safe for my cells?
The tolerance to DMSO varies between cell lines. However, a final concentration of 0.1% to 0.5% DMSO is generally considered safe for most cell lines.[14] It is critical to always include a vehicle control in your experiments (media with the same final concentration of DMSO but without this compound) to account for any potential effects of the solvent itself.[9]
Q5: Can I store my this compound stock solution?
Yes. This compound stock solutions in DMSO should be aliquoted into small, single-use volumes and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound.[1][5] Manufacturer guidelines suggest stability for up to one year at -80°C and one month at -20°C in solvent.[1]
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to resolving precipitation issues.
Problem: Precipitate forms immediately upon adding this compound stock to the culture medium.
This is the most common issue, often resulting from improper dilution techniques.
Root Causes & Solutions
| Cause | Solution |
| High Stock Concentration | Prepare a lower concentration stock solution. For example, instead of a 100 mM stock, try preparing a 10 mM or 5 mM stock in DMSO.[10][12][14] This reduces the solvent shock upon dilution. |
| Rapid Dilution | Avoid adding the DMSO stock directly into the full volume of media. Instead, perform a serial dilution. First, pre-dilute the stock in a small volume of warm (37°C) serum-containing media, vortex gently, and then add this intermediate dilution to your final culture vessel.[9] |
| Temperature Shock | Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound solution. Adding a compound to cold media can decrease its solubility.[9][16] |
| Localized High Concentration | After adding the this compound solution to your media, gently swirl the flask or plate immediately to ensure rapid and even distribution, preventing localized areas of high concentration that can lead to precipitation. |
Problem: The medium becomes cloudy or a precipitate forms over time (hours to days) in the incubator.
This may indicate issues with compound stability or interactions with media components.
Root Causes & Solutions
| Cause | Solution |
| Media Evaporation | Ensure the incubator has adequate humidity. In multi-well plates, consider adding sterile PBS or water to empty outer wells to minimize evaporation from experimental wells. Evaporation increases the concentration of all components, including this compound, potentially pushing it past its solubility limit.[16] |
| Interaction with Media Components | The presence of serum can help solubilize some hydrophobic compounds.[9] If you are working in serum-free conditions, the likelihood of precipitation may increase. Consider if a low percentage of serum (e.g., 1-2%) is permissible for your experiment. |
| pH or Salt Instability | Extreme shifts in media pH can affect compound solubility. Ensure your media is properly buffered and that the incubator's CO₂ levels are correct. High concentrations of salts in some media formulations can also contribute to precipitation.[16] |
Data Presentation
Table 1: Reported Solubility of this compound in DMSO
This table summarizes the solubility data from various suppliers. The variability highlights the importance of starting with a conservative concentration for your stock solution.
| Supplier | Reported Solubility (mg/mL) | Reported Solubility (Molar) |
| Selleck Chemicals[1] | 69 mg/mL | 199.18 mM |
| MedchemExpress[6] | >50 mg/mL | >144.33 mM |
| TargetMol[13] | 100 mg/mL | 288.67 mM |
| GlpBio[5][15] | 250 mg/mL | 721.67 mM |
Note: Molar concentrations are calculated based on a molecular weight of 346.42 g/mol .
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Calculate the required mass: For 1 mL of a 10 mM stock solution, you will need:
-
Mass = 10 mmol/L * 0.001 L * 346.42 g/mol = 0.00346 g = 3.46 mg
-
-
Weighing: Carefully weigh 3.46 mg of this compound powder.
-
Dissolution: Add the powder to a sterile microcentrifuge tube. Add 1 mL of fresh, anhydrous DMSO.
-
Solubilization: Vortex the tube vigorously. If needed, you can warm the tube to 37°C and use a sonicator bath for a short period to ensure complete dissolution.[5] Visually inspect the solution to ensure it is clear and free of particulates.
-
Storage: Aliquot the stock solution into single-use volumes (e.g., 20 µL) in sterile tubes. Store at -80°C for long-term storage or -20°C for short-term storage.[1][5]
Protocol 2: Dilution of this compound into Cell Culture Medium (Example for a 10 µM final concentration)
This protocol uses a two-step dilution to minimize precipitation.
-
Thaw Stock: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare Intermediate Dilution:
-
Warm your complete cell culture medium (containing serum, if used) to 37°C.
-
In a sterile tube, add 99 µL of the warm medium.
-
Add 1 µL of the 10 mM this compound stock to the medium (this creates a 1:100 dilution, resulting in a 100 µM intermediate solution).
-
Immediately mix gently by pipetting or flicking the tube.
-
-
Prepare Final Working Concentration:
-
You have a culture of cells in a 6-well plate with 2 mL of medium per well.
-
To achieve a final concentration of 10 µM, you will perform a 1:10 dilution of your intermediate solution.
-
Calculation: C1V1 = C2V2 -> (100 µM)(V1) = (10 µM)(2000 µL + V1). A simpler approach is to add 20 µL of the 100 µM solution to ~2 mL of media (Final Volume will be 2020 µL, final concentration will be ~9.9 µM, which is acceptable).
-
Add 20 µL of the 100 µM intermediate solution to the 2 mL of media in your well.
-
-
Mix and Incubate: Immediately and gently swirl the plate to ensure the compound is evenly distributed. Place the plate back in the incubator.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound induces ROS-dependent apoptosis and suppresses STAT3 activation by direct binding in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound, a novel natural product, inhibits janus kinase activity and blocks STAT3 signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a Natural Sesquiterpene Lactone Inhibited the Growth of Triple-Negative Breast Cancer Cells via Akt/mTOR and STAT3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. This compound | JAK | Apoptosis | STAT | Autophagy | TargetMol [targetmol.com]
- 14. This compound promotes oxidative stress and induces mitochondrial apoptosis in U87 glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. glpbio.com [glpbio.com]
- 16. Cell Culture Academy [procellsystem.com]
Brevilin A Topical Formulation Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on topical formulations of Brevilin A.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action for topical application?
This compound is a sesquiterpene lactone isolated from Centipeda minima.[1][2] Its primary mechanism of action for inflammatory skin conditions is the inhibition of the Janus kinase (JAK) signaling pathway. Specifically, it can block the activity of JAK1, JAK2, JAK3, and JAK4, which in turn inhibits the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT1 and STAT3.[1] This disruption of the JAK/STAT pathway is crucial in modulating the immune response associated with conditions like alopecia areata.[3][4][5]
Q2: What is a typical concentration of this compound used in topical formulations?
Clinical studies have reported the use of a 0.1% this compound lotion for topical application in the treatment of alopecia areata.[1][3][4][5] This concentration has shown efficacy with minimal adverse effects, such as localized skin irritation.[3]
Q3: What are the main challenges in formulating this compound for topical delivery?
The primary challenges in formulating this compound, a lipophilic compound, for topical application include:
-
Poor aqueous solubility: This can limit the choice of formulation excipients and may affect drug release and skin penetration.
-
Chemical instability: Sesquiterpene lactones can be susceptible to degradation, particularly in the presence of certain solvents like ethanol and under exposure to UV light.
-
Skin barrier penetration: Effectively delivering this compound through the stratum corneum to its target site in the skin is a key challenge.
II. Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental formulation of this compound for topical application.
| Problem | Potential Cause | Recommended Solution |
| Poor solubility of this compound in the desired solvent system. | This compound is a lipophilic compound with limited solubility in aqueous and some organic solvents. | 1. Utilize a co-solvent system: Employ a blend of solvents to enhance solubility. Propylene glycol and ethanol are common co-solvents in topical formulations. 2. Incorporate solubilizing excipients: Consider the use of non-ionic surfactants or polyethylene glycols (PEGs) to improve solubility. 3. pH adjustment: Although this compound is a neutral molecule, the pH of the formulation can influence the solubility of other excipients and the overall stability. |
| Precipitation of this compound in the formulation upon storage. | The formulation is supersaturated, or there is a change in temperature or solvent composition affecting solubility. | 1. Determine the saturation solubility: Conduct solubility studies in your chosen vehicle at different temperatures to ensure you are formulating within the solubility limits. 2. Optimize the co-solvent ratio: Adjust the ratio of co-solvents to maintain this compound in solution over the expected storage conditions. 3. Add a crystallization inhibitor: Polymers like HPMC or PVP can sometimes help prevent drug precipitation. |
| Degradation of this compound in the formulation. | This compound, as a sesquiterpene lactone, may be unstable under certain conditions (e.g., presence of nucleophiles like ethanol, exposure to light, extreme pH). | 1. Conduct forced degradation studies: Expose this compound to acidic, basic, oxidative, photolytic, and thermal stress to identify potential degradation pathways.[6][7][8][9][10] 2. Protect from light: Store the formulation in light-resistant containers. 3. Optimize pH: Buffer the formulation to a pH that minimizes degradation. 4. Avoid reactive excipients: Be cautious with excipients that may react with the lactone ring. |
| Low skin permeation of this compound. | The formulation is not optimized to overcome the barrier function of the stratum corneum. | 1. Incorporate penetration enhancers: Consider using chemical penetration enhancers such as propylene glycol, oleic acid, or terpenes. 2. Optimize the vehicle: The composition of the vehicle can significantly impact skin penetration. The use of emulsions or microemulsions can enhance the delivery of lipophilic drugs. 3. Conduct in vitro permeation studies: Use Franz diffusion cells with a suitable membrane (e.g., animal or human skin) to evaluate and compare the skin penetration of different formulations. |
| Inconsistent results in analytical quantification of this compound. | The analytical method is not robust or validated for the specific formulation matrix. | 1. Develop and validate a stability-indicating HPLC method: Ensure the method can separate this compound from its degradation products and any interfering excipients. 2. Optimize sample preparation: The extraction of this compound from the formulation matrix must be complete and reproducible. 3. Use an internal standard: This can help to correct for variations in injection volume and sample preparation. |
III. Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) | Temperature (°C) | Reference/Notes |
| Dimethyl Sulfoxide (DMSO) | 250 | Not Specified | [11] |
| Ethanol | Data not available | - | Sesquiterpene lactones can react with ethanol, leading to degradation.[5][12] |
| Propylene Glycol | Data not available | - | A common solvent in topical formulations that can also act as a penetration enhancer. |
| Polyethylene Glycol 400 (PEG 400) | Data not available | - | A water-miscible solvent often used in topical preparations.[13][14] |
Note: The solubility of this compound in ethanol, propylene glycol, and PEG 400 should be experimentally determined for your specific formulation.
IV. Experimental Protocols
A. Solubility Determination
Objective: To determine the saturation solubility of this compound in various solvents.
Methodology:
-
Add an excess amount of this compound to a known volume of the selected solvent (e.g., ethanol, propylene glycol, PEG 400) in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to separate the undissolved solid.
-
Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent.
-
Quantify the concentration of this compound in the diluted supernatant using a validated analytical method, such as HPLC-UV.
-
Calculate the solubility in mg/mL or g/L.
B. Stability-Indicating HPLC Method Development
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound that can separate it from its degradation products.
Methodology:
-
Column Selection: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point for the separation of sesquiterpene lactones.
-
Mobile Phase Selection: A gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid or phosphoric acid) is often effective.
-
Detection: A UV detector set at the wavelength of maximum absorbance for this compound should be used.
-
Forced Degradation:
-
Acid Hydrolysis: Treat this compound with 0.1 M HCl at 60°C.
-
Base Hydrolysis: Treat this compound with 0.1 M NaOH at room temperature.
-
Oxidative Degradation: Treat this compound with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose solid this compound to 60°C.
-
Photodegradation: Expose a solution of this compound to UV light.
-
-
Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[7]
C. In Vitro Skin Permeation Study
Objective: To evaluate the permeation of this compound from a topical formulation through a skin model.
Methodology:
-
Apparatus: Use a Franz diffusion cell system.
-
Membrane: Excised human or animal (e.g., pig) skin is mounted between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor compartment.
-
Receptor Medium: A phosphate buffer solution (pH 7.4) with a solubilizing agent (e.g., polysorbate 80) to maintain sink conditions. The receptor medium should be maintained at 32°C ± 1°C.
-
Procedure:
-
Apply a known amount of the this compound formulation to the surface of the skin in the donor compartment.
-
At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh receptor medium.
-
-
Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC-UV).
-
Data Analysis: Calculate the cumulative amount of this compound permeated per unit area over time and determine the steady-state flux (Jss) and permeability coefficient (Kp).
V. Visualizations
Caption: this compound inhibits the JAK/STAT signaling pathway.
Caption: Experimental workflow for this compound topical formulation.
Caption: Troubleshooting logic for this compound formulation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. A Review of the Research Applications of Centipeda minima - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dermatologytimes.com [dermatologytimes.com]
- 4. Efficacy and Tolerability of Brevilin-A, a Natural JAK Inhibitor, in Pediatric Alopecia Areata: A Case Series - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. medcraveonline.com [medcraveonline.com]
- 7. iajps.com [iajps.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. rjptonline.org [rjptonline.org]
- 11. jetir.org [jetir.org]
- 12. Quantification of Sesquiterpene Lactones in Asteraceae Plant Extracts: Evaluation of their Allergenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kinampark.com [kinampark.com]
- 14. Solubility of pioglitazone hydrochloride in ethanol, N-methyl pyrrolidone, polyethylene glycols and water mixtures at 298.20 °K - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Brevilin A: A Comparative Analysis Against Leading JAK/STAT Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway is a critical regulator of cellular processes, including inflammation, immunity, and cell growth. Its dysregulation is implicated in a variety of diseases, making it a prime target for therapeutic intervention. This guide provides a detailed comparison of Brevilin A, a natural product inhibitor of the JAK/STAT pathway, with other prominent JAK inhibitors, supported by experimental data and detailed methodologies.
The JAK/STAT Signaling Pathway
The JAK/STAT pathway is initiated by the binding of cytokines to their corresponding receptors, leading to the activation of associated Janus kinases (JAKs). Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once docked, STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes.
Brevilin A Derivatives Demonstrate Enhanced Anticancer Efficacy Over Parent Compound
A comparative analysis of novel Brevilin A derivatives reveals significantly improved potency in inhibiting cancer cell growth, highlighting promising candidates for future drug development.
Researchers and drug development professionals will find compelling evidence in a recent study comparing the anticancer efficacy of newly synthesized this compound derivatives against the parent compound. The findings indicate that specific structural modifications to the this compound scaffold can lead to a substantial increase in cytotoxic activity against various cancer cell lines. This guide provides a detailed comparison of the performance of these derivatives, supported by experimental data and protocols.
Enhanced Cytotoxicity of this compound Derivatives
A study by Wong et al. (2020) systematically evaluated a series of 12 novel this compound derivatives for their anticancer activities.[1][2][3][4] Among these, derivatives designated as BA-9 and BA-10 emerged as the most potent compounds, exhibiting significantly lower IC50 values compared to the parent this compound across a panel of human cancer cell lines.[1][3] The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.
The enhanced efficacy of BA-9 and BA-10 was observed in lung (A549), colon (SW480), and breast (MDA-MB-231 and MCF-7) cancer cell lines.[1][3] In some cases, the IC50 values for these derivatives were nearly half that of the parent compound, indicating a twofold increase in potency.[3]
Table 1: Comparative Cytotoxicity (IC50, µM) of this compound and its Derivatives
| Compound | A549 (Lung Cancer) | SW480 (Colon Cancer) | MDA-MB-231 (Breast Cancer) | MCF-7 (Breast Cancer) |
| This compound | 10.086 | 13.631 | 7.033 | 12.5 |
| BA-9 | 6.239 | 5.147 | 4.647 | 5.847 |
| BA-10 | 6.392 | 8.566 | 6.385 | 6.352 |
Data sourced from Wong et al. (2020).[3]
Superior Inhibition of Cancer Cell Proliferation
Further investigations using a clonogenic assay, which assesses the ability of a single cell to form a colony, corroborated the findings of the cytotoxicity assays. Both BA-9 and BA-10 were found to be highly effective at inhibiting the long-term proliferative capacity of cancer cells.[3]
Experimental Protocols
A detailed understanding of the methodologies employed is crucial for the replication and validation of these findings.
Cell Viability Assay (MTT Assay): To determine the cytotoxicity of this compound and its derivatives, a colorimetric MTT assay was utilized.[5]
-
Cell Seeding: Human cancer cell lines (A549, SW480, MDA-MB-231, and MCF-7) were seeded in 96-well plates at a density of 4,000 cells per well and allowed to adhere overnight.[5]
-
Compound Treatment: The cells were then treated with various concentrations of this compound, BA-9, or BA-10 for a specified duration (e.g., 24 or 48 hours).[5]
-
MTT Incubation: Following treatment, 20 µL of a 5 mg/mL MTT solution was added to each well, and the plates were incubated for an additional 4 hours at 37°C.[5]
-
Formazan Solubilization: The culture medium was removed, and the resulting formazan crystals were dissolved in 200 µL of dimethyl sulfoxide (DMSO).[5]
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader to determine cell viability.[5] The IC50 values were calculated from the dose-response curves.
Clonogenic Assay: This assay was performed to evaluate the long-term effects of the compounds on cancer cell proliferation and survival.
-
Cell Plating: A specific number of cells (e.g., 500-1000) were seeded in 6-well plates.
-
Treatment: The cells were treated with different concentrations of the test compounds.
-
Incubation: The plates were incubated for an extended period (e.g., 10-14 days) to allow for colony formation.[3]
-
Fixation and Staining: The colonies were fixed with a solution such as 4% paraformaldehyde and then stained with crystal violet.[3]
-
Colony Counting: The number of colonies containing at least 50 cells was counted to determine the surviving fraction.
Mechanism of Action: Targeting Key Signaling Pathways
This compound and its derivatives have been shown to exert their anticancer effects by modulating critical signaling pathways involved in cell growth, proliferation, and survival. The primary pathways implicated are the JAK/STAT and PI3K/AKT/mTOR pathways.
The JAK/STAT signaling pathway is a crucial regulator of cytokine-mediated cellular responses. Dysregulation of this pathway is frequently observed in various cancers. This compound has been shown to inhibit the phosphorylation of STAT3, a key protein in this pathway, thereby blocking its activation and downstream signaling.[6][7]
The PI3K/AKT/mTOR pathway is another central signaling cascade that regulates cell proliferation, growth, and apoptosis. Aberrant activation of this pathway is a hallmark of many cancers. This compound has been reported to induce apoptosis and autophagy by inhibiting the phosphorylation of key components of this pathway, including PI3K, AKT, and mTOR.[8]
References
- 1. Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound exerts anti-colorectal cancer effects and potently inhibits STAT3 signaling invitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a Novel Natural Product, Inhibits Janus Kinase Activity and Blocks STAT3 Signaling in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a Novel Natural Product, Inhibits Janus Kinase Activity and Blocks STAT3 Signaling in Cancer Cells | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
Brevilin A: A Comparative Analysis of its Anti-Cancer Activity in STAT3-Dependent versus STAT3-Independent Cell Lines
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the natural compound Brevilin A demonstrates its potent anti-cancer activity, with a notable preferential effect on cancer cell lines characterized by constitutively active Signal Transducer and Activator of Transcription 3 (STAT3) signaling. This guide provides a detailed comparison of this compound's efficacy in STAT3-dependent and STAT3-independent cell lines, supported by experimental data and detailed protocols for researchers in oncology and drug development.
This compound, a sesquiterpene lactone isolated from Centipeda minima, has emerged as a promising anti-tumor agent.[1][2] Its mechanism of action is multifaceted, but a key target is the STAT3 signaling pathway, which is aberrantly activated in a wide range of human cancers and plays a crucial role in tumor cell proliferation, survival, and invasion.[3][4] This report synthesizes findings from multiple studies to highlight the differential activity of this compound, providing a clear rationale for its development as a targeted cancer therapeutic.
Quantitative Analysis of this compound Cytotoxicity
The inhibitory effect of this compound on cell viability has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values clearly indicate a greater sensitivity in cell lines with a known dependence on STAT3 signaling for their growth and survival.
| Cell Line | Cancer Type | STAT3 Status | IC50 Value (µM) | Treatment Duration (h) | Reference |
| STAT3-Dependent | |||||
| CNE-2 | Nasopharyngeal Carcinoma | Dependent | 7.93 | 24 | [3] |
| 2.60 | 48 | [3] | |||
| 22.26 | 72 | [3] | |||
| A549R | Lung Adenocarcinoma | Dependent | >20 (GI50) | 24 | [4] |
| MCF-7 | Breast Adenocarcinoma | Dependent | ~17 | Not Specified | [2] |
| MDA-MB-231 | Breast Adenocarcinoma | Dependent | ~23 | Not Specified | [2] |
| STAT3-Independent/Less Dependent | |||||
| L02 | Normal Liver | Independent | >20 | 48 | [5] |
| HeLa | Cervical Cancer | Less Dependent | Higher than STAT3-dependent lines (qualitative) | Not Specified | [3] |
| HepG2 | Hepatocellular Carcinoma | Less Dependent | Higher than STAT3-dependent lines (qualitative) | Not Specified | [3] |
Deciphering the Mechanism: Inhibition of STAT3 Signaling
This compound exerts its anti-proliferative and pro-apoptotic effects in STAT3-dependent cancer cells primarily by inhibiting the STAT3 signaling cascade. Experimental evidence demonstrates that this compound directly binds to STAT3, thereby inhibiting its activation.[1] This compound has been shown to suppress both constitutive and inducible STAT3 phosphorylation at Tyr705.[1] Furthermore, this compound treatment leads to the downregulation of STAT3 target genes that are critical for cell survival and proliferation, such as c-Myc and CyclinD1.[4] In contrast, in STAT3-independent or less dependent cell lines, the cytotoxic effects of this compound are less pronounced, suggesting that its primary mechanism of action is indeed the targeted inhibition of the STAT3 pathway.[3]
Visualizing the Molecular Interactions and Experimental Process
To elucidate the mechanism of action and the experimental approach, the following diagrams are provided.
Caption: this compound inhibits the STAT3 signaling pathway.
Caption: General experimental workflow for assessing this compound activity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the analysis of this compound's activity.
Cell Culture
-
Cell Lines: A549 (human non-small cell lung carcinoma), NCI-H1650 (human non-small cell lung carcinoma), DU145 (human prostate carcinoma), MDA-MB-468 (human breast adenocarcinoma), MCF-7 (human breast adenocarcinoma), HCT-116 (human colorectal carcinoma), CT26 (murine colorectal carcinoma), HeLa (human cervical cancer), HepG2 (human hepatocellular carcinoma), and L02 (normal human liver cell line) were used.
-
Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[6][7] Cultures were incubated at 37°C in a humidified atmosphere of 5% CO2.[8][9]
MTT Assay for Cell Viability
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, the medium was replaced with fresh medium containing various concentrations of this compound (e.g., 0-100 µM) or DMSO as a vehicle control.
-
Incubation: Plates were incubated for specified durations (e.g., 24, 48, or 72 hours).
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.[10]
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 490 nm or 570 nm using a microplate reader.[10] Cell viability was expressed as a percentage of the control.
Western Blot Analysis
-
Cell Lysis: After treatment with this compound, cells were washed with cold PBS and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Protein concentration was determined using the BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Membranes were blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Membranes were then incubated overnight at 4°C with primary antibodies against p-STAT3 (Tyr705), STAT3, cleaved caspase-3, PARP, and GAPDH.
-
Detection: After washing with TBST, membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay by Flow Cytometry
-
Cell Treatment and Harvesting: Cells were treated with this compound for the indicated times. Both floating and adherent cells were collected.
-
Staining: Cells were washed with cold PBS and resuspended in 1X binding buffer. Cells were then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry within 1 hour. The percentages of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells were determined.
Conclusion
References
- 1. STAT3 Inhibition Induces Apoptosis in Cancer Cells Independent of STAT1 or STAT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces ROS-dependent apoptosis and suppresses STAT3 activation by direct binding in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Novel Natural Product, Inhibits Janus Kinase Activity and Blocks STAT3 Signaling in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. Three-dimensional growth of breast cancer cells potentiates the anti-tumor effects of unacylated ghrelin and AZP-531 | eLife [elifesciences.org]
- 8. nanopartikel.info [nanopartikel.info]
- 9. Culturing Human Lung Adenocarcinoma Cells in a Serum-Free Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Brevilin A: A Comparative Analysis Against Standard Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the natural sesquiterpene lactone, Brevilin A, with established standard-of-care chemotherapy agents. The content is supported by experimental data from peer-reviewed studies, focusing on mechanisms of action, in vitro cytotoxicity, and in vivo efficacy.
Mechanism of Action: A Tale of Two Strategies
This compound exhibits a targeted mechanism of action, interfering with specific cancer cell signaling pathways. This contrasts with many standard chemotherapies that employ broader cytotoxic mechanisms like direct DNA damage or disruption of the cellular machinery for division.
This compound: This compound has been shown to potently inhibit two critical signaling pathways that are often dysregulated in cancer:
-
JAK/STAT Pathway: this compound directly inhibits the Janus Kinase (JAK) activity, which in turn prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3][4] Constitutive activation of the JAK/STAT pathway is a hallmark of many cancers, driving proliferation, survival, and angiogenesis.[1][5]
-
Akt/mTOR Pathway: this compound also downregulates the phosphorylation of Akt and mammalian Target of Rapamycin (mTOR), key components of a pathway crucial for cell growth, proliferation, and survival.[6]
By targeting these specific pathways, this compound can induce cancer cell cycle arrest and apoptosis (programmed cell death).[6][7]
Standard Chemotherapy Agents:
-
Platinum-Based Agents (e.g., Cisplatin, Oxaliplatin): These drugs exert their cytotoxic effects by forming covalent bonds with DNA, creating adducts that lead to intra-strand and inter-strand crosslinks.[8][9][10] This DNA damage disrupts replication and transcription, triggering cell cycle arrest and apoptosis.[3][6][11]
-
Taxanes (e.g., Paclitaxel): Paclitaxel works by stabilizing microtubules, which are essential components of the cell's cytoskeleton.[12][13][14] By preventing their normal dynamic disassembly, it disrupts the process of mitosis (cell division), leading to cell cycle arrest and eventual apoptosis.[15][]
-
Anthracyclines (e.g., Doxorubicin): Doxorubicin has a multi-faceted mechanism. It intercalates into DNA, interfering with DNA and RNA synthesis.[4][7][17] It also inhibits the enzyme topoisomerase II, which prevents the re-ligation of DNA strands that have been broken to allow for replication, leading to an accumulation of DNA breaks and cell death.[18][19]
In Vitro Efficacy: A Quantitative Look at Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The tables below summarize the IC50 values for this compound and standard chemotherapy agents in various cancer cell lines.
Disclaimer: The following data is compiled from different studies. Direct comparison of IC50 values should be approached with caution, as experimental conditions such as cell density, reagent sources, and particularly the duration of drug exposure, can significantly influence the results.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Duration (h) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 13.31 | 24 | [6] |
| 5.72 | 48 | [6] | ||
| 3.76 | 72 | [6] | ||
| MDA-MB-468 | Triple-Negative Breast Cancer | 14.46 | 24 | [6] |
| 4.09 | 48 | [6] | ||
| 3.03 | 72 | [6] | ||
| A549R | Lung Cancer | ~10.6 | 24 | [4] |
| HCT-116 | Colorectal Cancer | ~7.0 (estimated) | 24 | [5] |
| CT26 | Colorectal Cancer | ~8.0 (estimated) | 24 | [5] |
| DU145 | Prostate Cancer | <10 | 48 | [4] |
Table 2: IC50 Values of Standard Chemotherapy Agents in Comparable Cancer Cell Lines
| Agent | Cell Line | Cancer Type | IC50 | Duration (h) | Reference |
| Paclitaxel | MDA-MB-231 | Triple-Negative Breast Cancer | 0.3 µM | Not Specified | [20] |
| A549 | Lung Cancer | 1.35 nM (0.00135 µM) | 48 | [21] | |
| Doxorubicin | HCT116 | Colorectal Cancer | ~0.1 µM | 72 | [22] |
| Oxaliplatin | HCT116 | Colorectal Cancer | 7.53 µM | 48 | [23] |
| HCT116 | Colorectal Cancer | 0.64 µM | Not Specified | [24] |
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
In vivo studies using animal models provide crucial data on a compound's efficacy in a whole-organism system.
This compound: In a xenograft model using triple-negative breast cancer (TNBC) cells (MDA-MB-231), oral administration of this compound at 25 or 50 mg/kg resulted in significant inhibition of tumor growth and proliferation without appreciable toxicity.[6] Similarly, in a colon adenocarcinoma (CT26) model, this compound significantly inhibited tumor growth.[25]
Standard Chemotherapy Agents: Direct comparative in vivo studies between this compound and standard agents are not readily available in the reviewed literature. However, standard agents like paclitaxel and cisplatin are well-documented to inhibit tumor growth in similar xenograft models, forming the basis of their clinical use. For instance, oxaliplatin is a cornerstone of colorectal cancer treatment, and its efficacy in HCT116 xenograft models is well-established.
Experimental Protocols & Workflows
Reproducibility is paramount in scientific research. Below are detailed protocols for the key experiments cited in the studies of this compound and other agents.
General Experimental Workflow
The typical workflow for preclinical evaluation of a potential anti-cancer compound involves a multi-stage process, from initial screening to in vivo validation.
Protocol 1: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[26][27]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for adherence.
-
Drug Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) or a standard chemotherapy agent. Include untreated and vehicle-only (e.g., DMSO) controls. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent, such as DMSO or a specialized MTT solvent, to each well to dissolve the formazan crystals.
-
Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using dose-response curve analysis.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][2][25][28]
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with the compound of interest at the desired concentrations for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant from the corresponding well.
-
Washing: Wash the cells twice with cold 1X PBS by centrifugation (e.g., 500 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Western Blotting for Protein Expression
Western blotting is used to detect specific proteins in a sample and analyze changes in their expression or phosphorylation state.[29][30][31]
-
Sample Preparation: After drug treatment, wash cells with cold 1X PBS and lyse them on ice using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Denature an equal amount of protein (e.g., 20-40 µg) from each sample by boiling in SDS-PAGE sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-STAT3, total STAT3, β-actin) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with washing buffer (e.g., TBST).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Protocol 4: In Vivo Tumor Xenograft Model
This protocol describes the establishment of a tumor in an immunodeficient mouse to test the efficacy of a drug in vivo.[32][33][34][35]
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NSG mice), typically 4-6 weeks old.
-
Cell Preparation: Harvest cancer cells from culture, wash with PBS, and resuspend in a sterile solution (e.g., PBS or a mixture with Matrigel) at a concentration of 5-10 x 10^6 cells per 100-200 µL.
-
Tumor Inoculation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Monitor tumor volume regularly (e.g., 2-3 times per week) using calipers and the formula: Volume = 0.5 x Length x Width².
-
Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer the drug (e.g., this compound via oral gavage) and vehicle control according to the planned schedule and dosage.
-
Efficacy Measurement: Continue to monitor tumor volume and body weight throughout the study. At the end of the experiment, euthanize the mice, and excise, weigh, and photograph the tumors for final analysis.
-
Toxicity Assessment: Monitor mice for signs of toxicity, such as significant weight loss, lethargy, or ruffled fur.
Conclusion
This compound demonstrates significant anti-cancer activity through a distinct, targeted mechanism of action involving the dual inhibition of the JAK/STAT and Akt/mTOR signaling pathways. In vitro data shows its potency against a range of cancer cell lines, including those resistant to conventional therapies like triple-negative breast cancer. While direct comparative data with standard chemotherapy agents is limited, the available evidence suggests this compound's unique mechanism could offer an alternative or complementary therapeutic strategy. Its efficacy in preclinical in vivo models further supports its potential. Future research, including head-to-head comparative studies and clinical trials, is necessary to fully elucidate the therapeutic role of this compound in oncology.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. Oxaliplatin: a review in the era of molecularly targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. What is the mechanism of Oxaliplatin? [synapse.patsnap.com]
- 7. Doxorubicin - Wikipedia [en.wikipedia.org]
- 8. Cisplatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Review on Pharmacology of Cisplatin: Clinical Use, Toxicity and Mechanism of Resistance of Cisplatin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 11. Oxaliplatin: pre-clinical perspectives on the mechanisms of action, response and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. Paclitaxel - Wikipedia [en.wikipedia.org]
- 14. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 15. molbiolcell.org [molbiolcell.org]
- 17. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]
- 20. researchgate.net [researchgate.net]
- 21. dovepress.com [dovepress.com]
- 22. Role of AMPK in Regulation of Oxaliplatin-Resistant Human Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. FOXC2 Promotes Oxaliplatin Resistance by Inducing Epithelial-Mesenchymal Transition via MAPK/ERK Signaling in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. aacrjournals.org [aacrjournals.org]
- 25. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SE [thermofisher.com]
- 26. 4.3. MTT Assay for Cell Viability [bio-protocol.org]
- 27. Cell Counting & Health Analysis [sigmaaldrich.com]
- 28. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 30. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 31. Western Blot Protocol | Proteintech Group [ptglab.com]
- 32. In vivo tumor xenograft model [bio-protocol.org]
- 33. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 34. In vivo mouse xenograft tumor model [bio-protocol.org]
- 35. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Brevilin A's Anti-Cancer Efficacy Across Diverse Cell Lines
A Comparative Guide for Researchers
Brevilin A, a naturally occurring sesquiterpene lactone isolated from Centipeda minima, has garnered significant attention for its potent anti-cancer properties.[1][2] This guide provides a comprehensive cross-validation of its effects on various cancer cell lines, presenting key experimental data, detailed protocols, and visual representations of its mechanisms of action to support further research and drug development.
Quantitative Analysis of this compound's Effects
The efficacy of this compound varies across different cancer cell types and treatment durations. The following tables summarize its impact on cell viability (IC50), cell cycle progression, and apoptosis induction.
Table 1: Inhibitory Concentration (IC50) of this compound in Cancer Cell Lines
The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability. Data shows this compound inhibits cancer cell growth in a dose- and time-dependent manner.[3]
| Cell Line | Cancer Type | Time (h) | IC50 (µM) |
| A549 [4] | Lung Adenocarcinoma | 24 | 10 |
| A549R [5][6] | Lung (STAT3 Reporter) | 24 | 10.6 (STAT3 Signaling) |
| CNE-2 [7] | Nasopharyngeal | 24 | 7.93 |
| 48 | 2.60 | ||
| MCF-7 [4] | Breast | 24 | 12 |
| MDA-MB-231 [3][4] | Breast (Triple-Negative) | 24 | 7 - 13.31 |
| 48 | 5.72 | ||
| 72 | 3.76 | ||
| MDA-MB-468 [3] | Breast (Triple-Negative) | 24 | 14.46 |
| 48 | 4.09 | ||
| 72 | 3.03 | ||
| SW480 [4] | Colon | 24 | 13 |
| HepG2 [4] | Liver | 24 | 13 |
| SMMC-7221 [4] | Liver | 24 | 17 |
| A375 [4] | Melanoma | 24 | 1.98 |
| A2058 [4] | Melanoma | 24 | 2.71 |
Table 2: Effect of this compound on Cell Cycle Distribution
A consistent effect of this compound is the induction of cell cycle arrest, primarily at the G2/M phase, which prevents cancer cells from proceeding through mitosis.[1][3][8]
| Cell Line | Cancer Type | Concentration (µM) | Incubation (h) | Key Effect |
| MCF-7 [1][2] | Breast | Dose-dependent | - | G2/M Phase Arrest |
| NPC Lines [8] | Nasopharyngeal | - | - | G2/M Phase Arrest |
| MDA-MB-231 [3] | Breast (Triple-Negative) | - | - | G2/M Phase Arrest |
| MDA-MB-468 [3] | Breast (Triple-Negative) | - | - | G2/M Phase Arrest |
| AGS [4] | Gastric | - | - | No significant cell cycle arrest observed |
Table 3: Induction of Apoptosis by this compound
This compound effectively induces programmed cell death (apoptosis) in a variety of cancer cells through multiple mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins.[1][8]
| Cell Line | Cancer Type | Concentration (µM) | Incubation (h) | Key Apoptotic Events |
| MCF-7 [1][2] | Breast | Dose-dependent | - | ROS generation, Caspase-9 & PARP cleavage, ↓Bcl-2, ↑BAK |
| NPC Lines [8] | Nasopharyngeal | - | - | ↑Cleaved Caspase-9, ↑Cleaved PARP, ↑Bax |
| A549 [9] | Lung | - | 12 | ROS-dependent apoptosis, Caspase-3 & PARP cleavage |
| NCI-H1650 [9] | Lung | - | 12 | ROS-dependent apoptosis |
| HCT-116 [10] | Colon | 2.5, 5, 10 | 24/48 | Apoptosis induction |
| CT26 [10] | Colon | 2.5, 5, 10 | 24/48 | Apoptosis induction |
| AGS [4] | Gastric | 100 | - | ↑Cleaved Caspase-8, ↑Cleaved Caspase-3 |
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-cancer effects by modulating several critical signaling pathways. Its primary mechanisms involve the generation of reactive oxygen species (ROS) and the direct inhibition of key oncogenic pathways like JAK/STAT and PI3K/Akt/mTOR.
Figure 1. General workflow for evaluating this compound effects.
Inhibition of JAK/STAT3 Signaling
A predominant mechanism of this compound is the potent inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[10][11] It can attenuate the activity of Janus kinases (JAKs), which are responsible for phosphorylating STAT3.[6][12][13] This prevents STAT3 dimerization, nuclear translocation, and transcription of target genes involved in proliferation (e.g., c-Myc, Cyclin D1), survival (e.g., Bcl-2, Bcl-xL), and angiogenesis (e.g., VEGF).[7][10]
Figure 2. this compound inhibits the JAK/STAT3 signaling pathway.
Induction of ROS and Inhibition of PI3K/Akt/mTOR Pathway
This compound induces apoptosis through the generation of ROS and suppression of the PI3K/Akt/mTOR survival pathway.[1][3][8] Increased ROS levels lead to mitochondrial dysfunction, characterized by the dissipation of mitochondrial membrane potential and the modulation of Bcl-2 family proteins (decreasing anti-apoptotic Bcl-2, increasing pro-apoptotic Bax/BAK).[1] This triggers the activation of caspases, leading to PARP cleavage and ultimately apoptosis.[1][2] Concurrently, inhibition of the PI3K/Akt/mTOR pathway further suppresses cell survival and proliferation signals.[3]
Figure 3. this compound induces apoptosis via ROS and PI3K/Akt inhibition.
Detailed Experimental Protocols
The following are standardized protocols for the key assays used to evaluate the effects of this compound.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[14] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[15]
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.[16]
-
Drug Treatment: The following day, treat cells with various concentrations of this compound (e.g., serial dilutions from 0 to 100 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.[3]
-
MTT Addition: Add 10-20 µL of MTT solution (final concentration ~0.5 mg/mL) to each well.[15][17]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[17]
-
Absorbance Reading: Mix gently and read the absorbance at 570 nm using a microplate reader.
Flow Cytometry for Cell Cycle Analysis
This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, G2/M).
-
Cell Preparation: Plate cells and treat with this compound as described for the MTT assay.
-
Harvesting: After treatment, harvest both adherent and floating cells. Centrifuge at low speed (e.g., 1500 rpm for 5 minutes) and wash the cell pellet with ice-cold PBS.
-
Fixation: Resuspend the pellet and fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA.
-
Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the samples using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation & Harvesting: Prepare, treat, and harvest cells as described above.
-
Washing: Wash the cells twice with ice-cold PBS and then resuspend them in 1X Annexin V Binding Buffer at a concentration of ~1x10^6 cells/mL.
-
Staining: Add Annexin V-FITC (or another fluorochrome) and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting for Protein Expression
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways, cell cycle regulation, and apoptosis.
-
Protein Extraction: After treatment with this compound, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-STAT3, total STAT3, cleaved PARP, Bcl-2, Actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them with an imaging system. Quantify band intensity using densitometry software.
References
- 1. This compound Inhibits STAT3 Signaling and Induces ROS-Dependent Apoptosis, Mitochondrial Stress and Endoplasmic Reticulum Stress in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. This compound, a Natural Sesquiterpene Lactone Inhibited the Growth of Triple-Negative Breast Cancer Cells via Akt/mTOR and STAT3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a Novel Natural Product, Inhibits Janus Kinase Activity and Blocks STAT3 Signaling in Cancer Cells | PLOS One [journals.plos.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound Induces Cell Cycle Arrest and Apoptosis in Nasopharyngeal Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound induces ROS-dependent apoptosis and suppresses STAT3 activation by direct binding in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound exerts anti-colorectal cancer effects and potently inhibits STAT3 signaling invitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
- 13. This compound, a novel natural product, inhibits janus kinase activity and blocks STAT3 signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. texaschildrens.org [texaschildrens.org]
- 17. MTT assay overview | Abcam [abcam.com]
A Comparative Analysis of Brevilin A and Its Synthetic Analogs in Cancer and Inflammation
For Researchers, Scientists, and Drug Development Professionals
Brevilin A, a naturally occurring sesquiterpene lactone isolated from Centipeda minima, has garnered significant attention for its potent anti-cancer and anti-inflammatory properties.[1][2] This has spurred the development of synthetic analogs aimed at enhancing its therapeutic efficacy and pharmacokinetic profile. This guide provides an objective comparison of this compound and its novel synthetic analogs, supported by experimental data, to aid researchers in the fields of oncology and inflammation.
Performance Comparison: Anticancer Activity
A key study by Lee et al. synthesized and evaluated a library of twelve novel this compound (BA) derivatives. Among these, analogs BA-9 and BA-10 demonstrated significantly improved anticancer activity compared to the parent compound.[3][4][5] The cytotoxic effects of this compound and its most potent analogs were assessed across a panel of human cancer cell lines, with IC50 values determined by MTT assay.
Table 1: Comparative Cytotoxicity (IC50, µM) of this compound and Analogs BA-9 and BA-10
| Compound | A549 (Lung Cancer) | SW480 (Colon Cancer) | MDA-MB-231 (Breast Cancer) | MCF-7 (Breast Cancer) |
| This compound | > 20 | 11.3 ± 1.5 | 8.7 ± 0.9 | 15.4 ± 1.8 |
| BA-9 | 5.2 ± 0.6 | 2.1 ± 0.3 | 3.8 ± 0.5 | 2.4 ± 0.4 |
| BA-10 | 4.8 ± 0.5 | 2.5 ± 0.4 | 4.1 ± 0.6 | 2.9 ± 0.3 |
Data summarized from Lee et al. (2020).[3][4][5]
The results clearly indicate that analogs BA-9 and BA-10 possess superior potency against all tested cancer cell lines compared to this compound.
Mechanism of Action: Key Signaling Pathways
This compound and its analogs exert their anticancer effects by modulating critical signaling pathways involved in cell proliferation, survival, and apoptosis. The primary mechanisms of action involve the inhibition of the JAK/STAT and PI3K/AKT/mTOR pathways.[1][6][7]
JAK/STAT Signaling Pathway
This compound has been shown to be a selective inhibitor of STAT3, a key transcription factor that is often constitutively activated in many cancers.[1][8][9] It can also attenuate the activity of Janus kinases (JAKs).[7][10] This inhibition leads to the downregulation of STAT3 target genes involved in cell survival and proliferation.
Caption: this compound inhibits the JAK/STAT pathway.
PI3K/AKT/mTOR Signaling Pathway
This compound has also been found to inactivate the PI3K/AKT/mTOR signaling pathway, which is crucial for tumor cell growth and survival.[1][6] This inhibition contributes to the induction of apoptosis and autophagy in cancer cells.
Caption: this compound inhibits the PI3K/AKT/mTOR pathway.
Performance Comparison: Anti-inflammatory Activity
This compound exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines.[2][11] A direct comparative study on the anti-inflammatory effects of this compound versus its synthetic analogs is not yet available in the reviewed literature. However, based on the known mechanisms, a standard in vitro assay using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages can be employed for such a comparison.
Table 2: Anti-inflammatory Activity of this compound
| Mediator | Assay | Effect of this compound |
| Nitric Oxide (NO) | Griess Assay | Significant inhibition of LPS-induced NO production.[11] |
| PGE2 | ELISA | Reduction of LPS-induced PGE2 levels.[11] |
| TNF-α, IL-6 | ELISA | Decreased secretion of pro-inflammatory cytokines.[5] |
| NLRP3 Inflammasome | Western Blot | Attenuates activation.[2][7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are the protocols for the key experiments cited in this guide.
Synthesis of this compound Analogs (BA-9 and BA-10)
The synthesis of BA-9 and BA-10 is based on the modification of the this compound scaffold as described by Lee et al.[3][4][5]
-
General Procedure: The synthesis involves a multi-step process starting from commercially available this compound. The modifications are focused on the A and C rings of the molecule. For BA-9 and BA-10, specific reactions are carried out to introduce different functional groups, the details of which are provided in the supplementary information of the source publication. All synthesized compounds are purified by column chromatography and their structures confirmed by 1H NMR, 13C NMR, and mass spectrometry.
MTT Cell Viability Assay
This assay is used to determine the cytotoxic effects of the compounds on cancer cells.[8][12][13]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or its synthetic analogs for 48 hours.
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.
Caption: Workflow for the MTT cell viability assay.
Cell Cycle Analysis
This method is used to determine the effect of the compounds on the cell cycle progression of cancer cells.
-
Cell Treatment: Cancer cells are treated with the IC50 concentration of this compound or its analogs for 24 hours.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in 70% ice-cold ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using appropriate software.
In Vitro Anti-inflammatory Assay (Proposed for Comparative Analysis)
This protocol describes a standard method to compare the anti-inflammatory effects of this compound and its analogs.[1][6][14]
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Pre-treatment: The cells are pre-treated with various concentrations of this compound or its analogs for 1 hour.
-
LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.
-
Nitric Oxide (NO) Measurement: The concentration of NO in the culture supernatant is determined using the Griess reagent.
-
Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant are quantified using ELISA kits according to the manufacturer's instructions.
Conclusion
The synthetic analogs of this compound, particularly BA-9 and BA-10, exhibit markedly enhanced anticancer activity compared to the parent compound, making them promising candidates for further preclinical and clinical development. Their mechanism of action, like this compound, involves the potent inhibition of the JAK/STAT and PI3K/AKT/mTOR signaling pathways. While the anti-inflammatory properties of this compound are well-documented, a comparative investigation of its synthetic analogs is warranted to fully elucidate their therapeutic potential. The experimental protocols provided herein offer a framework for such comparative studies, which will be crucial in advancing the development of this promising class of natural product-derived compounds for the treatment of cancer and inflammatory diseases.
References
- 1. 4.3. In Vitro Anti-Inflammation Effects on LPS-Induced RAW 264.7 Cells [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Anti-Inflammatory Activity of Morus alba L. Stem Extract in LPS-Stimulated RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 5. This compound inhibits IL‑17A‑induced inflammation in psoriasis by modulating HSP 70 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory Effects in LPS-treated RAW 264.7 Cells and the Influences on Drug Metabolizing Enzyme Activities by the Traditional Herbal Formulas, Yongdamsagan-Tang and Paljung-san [jkom.org]
- 7. This compound inhibits NLRP3 inflammasome activation in vivo and in vitro by acting on the upstream of NLRP3-induced ASC oligomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. This compound, a Novel Natural Product, Inhibits Janus Kinase Activity and Blocks STAT3 Signaling in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound, a Novel Natural Product, Inhibits Janus Kinase Activity and Blocks STAT3 Signaling in Cancer Cells | PLOS One [journals.plos.org]
- 13. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
Safety Operating Guide
Proper Disposal of Brevilin A: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Brevilin A, a sesquiterpene lactone with notable anti-tumor and anti-inflammatory properties, requires careful management throughout its lifecycle, including its ultimate disposal.[1][2][3][4][5] This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with established safety protocols and regulatory guidelines.
Key Safety and Hazard Information
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[6] Adherence to safety protocols is crucial to mitigate risks to personnel and the environment.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[6] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life.[6] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[6] |
| Skin Sensitization | - | H317: May cause an allergic skin reaction.[7] |
Pre-Disposal Handling and Storage
Proper handling and storage are critical first steps in the safe management of this compound.
-
Handling: Avoid inhalation, and contact with eyes and skin.[6] Use only in areas with appropriate exhaust ventilation.[6] Do not eat, drink, or smoke when using this product.[6]
-
Storage: Keep the container tightly sealed in a cool, well-ventilated area.[6] Store away from direct sunlight and sources of ignition.[6] Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[6]
Step-by-Step Disposal Procedure
The primary directive for the disposal of this compound is to "Dispose of contents/container to an approved waste disposal plant."[6] This should be carried out in accordance with all applicable federal, state, and local regulations. The following steps provide a general operational workflow for laboratory personnel.
1. Personal Protective Equipment (PPE) Confirmation:
-
Before handling this compound for disposal, ensure you are wearing appropriate PPE, including safety goggles, gloves, and a lab coat.
2. Waste Identification and Segregation:
-
Pure this compound (unused): This should be treated as hazardous chemical waste.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and empty containers, should also be considered hazardous waste.
-
Solutions: Solutions containing this compound must be collected and disposed of as liquid hazardous waste. Do not dispose of them down the drain.
3. Waste Collection:
-
Solid Waste: Collect pure this compound and contaminated solid materials in a designated, properly labeled, and sealable hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a compatible, leak-proof, and clearly labeled hazardous waste container.
4. Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste," the name "this compound," and the associated hazards (e.g., "Toxic," "Aquatic Hazard").
5. Temporary Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
6. Disposal Arrangement:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the this compound waste. They will ensure it is transported to an approved waste disposal facility for proper treatment, such as incineration.[8][9]
7. Documentation:
-
Maintain a record of the disposal, including the date, quantity of waste, and how it was collected and transferred for disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) before handling or disposing of any chemical. Local, state, and federal regulations for hazardous waste disposal must be followed.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | JAK | Apoptosis | STAT | Autophagy | TargetMol [targetmol.com]
- 4. Efficacy and Tolerability of Brevilin-A, a Natural JAK Inhibitor, in Pediatric Alopecia Areata: A Case Series - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a novel natural product, inhibits janus kinase activity and blocks STAT3 signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound|16503-32-5|MSDS [dcchemicals.com]
- 7. This compound | C20H26O5 | CID 12302076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 9. Waste Disposal in Laboratory - Environmental Marketing Services [emsllcusa.com]
Essential Safety and Handling of Brevilin A for Researchers
A Comprehensive Guide to Personal Protective Equipment, Operational Procedures, and Disposal
For researchers, scientists, and drug development professionals working with Brevilin A, a sesquiterpenoid lactone with potent cytotoxic and anticancer properties, ensuring personal safety and proper handling is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment.
Understanding the Hazards of this compound
This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it is harmful if swallowed, may cause an allergic skin reaction, and is very toxic to aquatic life with long-lasting effects.[1] Its cytotoxic nature, stemming from its anticancer activity, necessitates handling it with the same precautions as other cytotoxic compounds.[2][3][4][5][6][7][8]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment strategy is crucial when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Gloves | Material: Nitrile or neoprene gloves are recommended for handling cytotoxic agents.[9] Double gloving is best practice, especially when handling concentrated solutions. Thickness: Use gloves with a minimum thickness of 4 mil (0.1 mm). Thicker gloves (e.g., 8 mil or 0.2 mm) should be used for activities with a higher risk of splashes or direct contact. Standard: Ensure gloves meet ASTM D6978-05 standards for resistance to chemotherapy drug permeation. Practice: Change gloves every 30-60 minutes, or immediately if they become contaminated, torn, or punctured.[9] |
| Body Protection | Lab Coat/Gown | A disposable, back-closing gown made of a low-permeability fabric is required. Cuffs should be elasticated and tucked into the inner pair of gloves. |
| Eye Protection | Safety Goggles/Face Shield | Chemical splash goggles are mandatory. A full-face shield should be worn over safety goggles when there is a risk of splashes, such as when preparing solutions or cleaning spills. |
| Respiratory Protection | Respirator | For solids: When handling this compound powder, a NIOSH-approved N95, N100, or P100 filtering facepiece respirator is essential to prevent inhalation of airborne particles. A powered air-purifying respirator (PAPR) offers a higher level of protection and may be preferred for frequent handling of powders or in case of spills. For solutions: If there is a risk of aerosol generation from solutions, a respirator is also recommended. |
Operational Plan: Step-by-Step Guidance for Safe Handling
Adherence to a strict operational plan minimizes the risk of exposure to this compound.
Preparation and Weighing (for solid this compound)
-
Engineering Controls: All handling of solid this compound must be conducted within a certified chemical fume hood or a biological safety cabinet (Class II, Type B2 is preferred for cytotoxic compounds).
-
Pre-weighing Preparation:
-
Don all required PPE as outlined in the table above.
-
Cover the work surface of the fume hood with a disposable absorbent bench liner.
-
-
Weighing Procedure:
-
Use a dedicated set of spatulas and weighing boats.
-
Carefully transfer the desired amount of this compound powder. Avoid creating dust.
-
Clean the spatula with a dampened wipe before removing it from the fume hood.
-
Dispose of the weighing boat and any contaminated wipes in a designated cytotoxic waste container.
-
-
Post-weighing:
-
Wipe down the work surface and any equipment with a suitable deactivating solution (see Disposal Plan) followed by 70% ethanol.
-
Carefully doff PPE, removing the outer gloves first, followed by the gown, face shield/goggles, and inner gloves. Dispose of all disposable PPE in the cytotoxic waste container.
-
Wash hands thoroughly with soap and water.
-
Solution Preparation
-
Engineering Controls: All solution preparation should be performed in a chemical fume hood.
-
Procedure:
-
Follow the pre-weighing preparation steps.
-
Add the solvent to the vessel containing the weighed this compound slowly to avoid splashing.
-
If sonication is required, ensure the vial is securely capped.
-
Clearly label the solution with the compound name, concentration, solvent, date, and appropriate hazard symbols.
-
In Vitro Experiments
-
Cell Culture Work: All handling of cells treated with this compound should be conducted in a biological safety cabinet.
-
PPE: Wear appropriate PPE, including a lab coat, gloves, and eye protection.
-
Waste: All media, pipette tips, and other materials that come into contact with this compound-treated cells are considered cytotoxic waste and must be disposed of accordingly.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Solid this compound | Dispose of in a clearly labeled, sealed, and puncture-resistant cytotoxic waste container. |
| Solutions of this compound | Collect in a designated, sealed, and clearly labeled hazardous waste container for cytotoxic agents. |
| Contaminated Labware (e.g., pipette tips, tubes, flasks) | Dispose of in a cytotoxic waste container. Sharps (needles, scalpels) must be placed in a designated cytotoxic sharps container. |
| Contaminated PPE | All disposable PPE used when handling this compound must be disposed of in a cytotoxic waste container. |
| Spills | Small spills should be cleaned immediately by personnel wearing appropriate PPE. Use a spill kit designed for cytotoxic drugs. Absorb the spill with an inert material and decontaminate the area with a suitable deactivating solution followed by 70% ethanol. All cleanup materials are cytotoxic waste. |
Chemical Deactivation of Sesquiterpenoid Lactones
While incineration is the standard for cytotoxic waste, research on other sesquiterpenoid lactones suggests potential chemical degradation methods. The lactone ring, a key structural feature of this compound, can be opened by hydrolysis (reaction with water), a process that can be catalyzed by changes in pH.[2] Additionally, UV irradiation has been shown to degrade some sesquiterpenoid lactones.[10][11] Further research is needed to validate a specific and safe protocol for the chemical deactivation of this compound in a laboratory setting before disposal.
Experimental Workflow and Signaling Pathway Diagrams
To provide a clearer understanding of the handling procedures and the compound's mechanism of action, the following diagrams have been generated using Graphviz.
References
- 1. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of chemical degradation and determination of solubility by kinetic modeling of the highly unstable sesquiterpene lactone nobilin in different media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. creod.on.ca [creod.on.ca]
- 6. hse.gov.uk [hse.gov.uk]
- 7. aaspjournal.org [aaspjournal.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 10. chimia.ch [chimia.ch]
- 11. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
